4-Chloro-5-methoxy-2-(3-nitrophenyl)pyrimidine
Description
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Properties
IUPAC Name |
4-chloro-5-methoxy-2-(3-nitrophenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O3/c1-18-9-6-13-11(14-10(9)12)7-3-2-4-8(5-7)15(16)17/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUDCLFRBDFWOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1Cl)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Chloro-5-methoxy-2-(3-nitrophenyl)pyrimidine CAS 1147979-38-1 properties
Executive Summary
4-Chloro-5-methoxy-2-(3-nitrophenyl)pyrimidine (CAS 1147979-38-1) is a high-value heterocyclic scaffold designed for the synthesis of bioactive small molecules, particularly in the fields of kinase inhibition and GPCR modulation.
Its structural utility lies in its orthogonal reactivity profile :
-
Electrophilic C4-Position: The 4-chloro substituent serves as a highly reactive handle for Nucleophilic Aromatic Substitution (
) or Palladium-catalyzed cross-coupling, allowing for the introduction of solubilizing amines or diversity elements. -
Modulatable C5-Position: The 5-methoxy group provides electron-donating character to the pyrimidine ring, fine-tuning the reactivity of the C4-chloride while serving as a hydrogen bond acceptor in protein-ligand interactions.
-
Latent C2-Aniline: The 3-nitrophenyl moiety acts as a masked aniline. Post-coupling reduction yields a primary amine, enabling further elaboration (e.g., amide coupling, urea formation) to extend the molecule into deep hydrophobic pockets.
This guide details the physicochemical properties, synthetic logic, and application protocols for researchers utilizing this intermediate.[1]
Chemical Identity & Physicochemical Profile[2][3]
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 1147979-38-1 |
| Molecular Formula | C₁₁H₈ClN₃O₃ |
| Molecular Weight | 265.65 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, DCM; Sparingly soluble in MeOH |
| Predicted LogP | ~2.8 - 3.2 (Lipophilic) |
| Melting Point | 145–150 °C (Typical for class, verify per batch) |
| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen) |
Synthetic Logic & Manufacturing
The synthesis of this compound typically follows a convergent heterocyclic construction strategy. The core pyrimidine ring is assembled first, followed by functional group activation.
Retrosynthetic Analysis
The most robust route involves the condensation of a benzamidine derivative with a masked formyl-acetate species, followed by chlorination.
Figure 1: Retrosynthetic disconnection showing the construction of the pyrimidine core.
Representative Synthetic Protocol
Note: This protocol is generalized from standard procedures for 2-aryl-4-chloropyrimidines.
Step 1: Cyclization to Pyrimidinone
-
Reagents: 3-Nitrobenzamidine hydrochloride (1.0 eq), Ethyl 2-methoxy-3-(dimethylamino)acrylate (1.1 eq), Sodium ethoxide (2.5 eq).
-
Solvent: Ethanol (Anhydrous).
-
Procedure: Reflux the mixture for 4–6 hours. The amidine condenses with the acrylate to close the ring.
-
Workup: Acidify with acetic acid to precipitate the 5-methoxy-2-(3-nitrophenyl)pyrimidin-4-ol tautomer. Filter and dry.
Step 2: Chlorination (Deoxychlorination)
-
Reagents: Pyrimidin-4-ol intermediate (1.0 eq), Phosphorus oxychloride (
, 5–10 vol). -
Catalyst: N,N-Dimethylaniline (catalytic) or DMF (catalytic).
-
Procedure: Heat to reflux (approx. 105 °C) for 2–3 hours until the solid dissolves and gas evolution (
) ceases. -
Workup: Quench carefully into ice water (Exothermic!). Extract with Dichloromethane (DCM). Wash with
to remove phosphoric acid byproducts. -
Purification: Recrystallization from Ethanol/Hexane or Flash Chromatography (Hexane/EtOAc).
Reactivity & Functionalization Guide
The 4-chloro group is the primary "vector" for diversity. The 5-methoxy group exerts a subtle electronic effect: it is electron-donating by resonance, which slightly deactivates the C4 position toward nucleophiles compared to a 5-H analog, but the pyrimidine nitrogen atoms ensure the ring remains sufficiently electron-deficient for
Nucleophilic Aromatic Substitution ( )
This is the most common reaction. The chloride is displaced by amines, thiols, or alkoxides.
-
Reaction Conditions:
-
Nucleophile: Primary or secondary amines (1.2 eq).
-
Base:
or (2.0 eq). -
Solvent: DMF, DMSO, or n-Butanol.
-
Temperature: 60–100 °C.
-
-
Mechanism: Addition-Elimination. The nucleophile attacks C4, forming a Meisenheimer complex stabilized by the N1/N3 atoms and the electron-withdrawing 2-aryl group.
Nitro Reduction
Post-functionalization at C4, the C2-nitro group can be reduced to an aniline.
-
Method A (Chemical): Iron powder (
), , EtOH/Water, Reflux. (Mild, tolerates halogens if C4-Cl is still present). -
Method B (Catalytic):
, Pd/C. (Risk of de-chlorination if C4-Cl is present; best used after C4 displacement).
Palladium-Catalyzed Coupling
The C4-Cl bond is suitable for Suzuki-Miyaura or Buchwald-Hartwig couplings, though
Figure 2: Divergent synthesis pathways utilizing the orthogonal reactivity of the scaffold.
Therapeutic Applications
This scaffold is particularly relevant for:
-
Kinase Inhibitors: The pyrimidine N1 and the C4-amino substituent (post-displacement) often form a bidentate hydrogen bond motif with the kinase hinge region (e.g., ATP binding site). The 5-methoxy group can point towards the gatekeeper residue or solvent front, improving solubility.
-
GPCR Ligands: The 2-aryl moiety provides a rigid spacer that can orient the pyrimidine core into specific hydrophobic pockets of G-protein coupled receptors.
-
PROTAC Linkers: The 3-nitrophenyl group, upon reduction to aniline, serves as an excellent attachment point for E3 ligase linkers (e.g., via amide coupling to a PEG chain).
Handling & Safety Protocols
Signal Word: WARNING
-
Hazard Statements:
-
Precautionary Measures:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Ventilation: All operations involving heating or
residues must be performed in a certified chemical fume hood. -
Spill Cleanup: Sweep up solid spills to avoid dust generation. Neutralize surfaces with dilute sodium bicarbonate if acidic residues are suspected.
-
References
-
General Pyrimidine Synthesis: Joubert, F., et al. "Synthesis and biological evaluation of new 4-substituted-2-(3-nitrophenyl)pyrimidines." European Journal of Medicinal Chemistry, 2018.
-
SnAr Methodology: Rohand, T., et al. "Palladium-catalyzed versus nucleophilic aromatic substitution of 4-chloropyrimidines." Arkivoc, 2008.
-
Medicinal Chemistry of 5-Methoxypyrimidines: Wang, S., et al. "Structure-Activity Relationships of 5-substituted Pyrimidines as Kinase Inhibitors." Journal of Medicinal Chemistry, 2012.
-
Nitro Reduction Protocols: Ram, S., & Ehrenkaufer, R. E. "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions." Synthesis, 1988.
Sources
chemical structure analysis of 4-Chloro-5-methoxy-2-(3-nitrophenyl)pyrimidine
This technical guide provides a comprehensive structural and functional analysis of 4-Chloro-5-methoxy-2-(3-nitrophenyl)pyrimidine , a specialized heterocyclic intermediate. This document is designed for medicinal chemists and process scientists optimizing kinase inhibitor scaffolds or adenosine receptor antagonists.
Compound Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
This molecule represents a "push-pull" pyrimidine scaffold. The electron-rich 5-methoxy group contrasts with the electron-deficient pyrimidine core and the electron-withdrawing 3-nitrophenyl substituent. This electronic tension defines its reactivity profile, specifically making the 4-chloro position a tunable electrophile.
| Property | Data / Prediction |
| Molecular Formula | |
| Molecular Weight | 265.65 g/mol |
| Monoisotopic Mass | 265.025 g/mol |
| Predicted LogP | ~2.8 (Lipophilic, low aqueous solubility) |
| H-Bond Donors/Acceptors | 0 Donors / 5 Acceptors |
| Topological Polar Surface Area | ~78 Ų |
| Physical State | Pale yellow to off-white solid (Predicted) |
| Solubility Profile | Soluble in DMSO, DMF, DCM; sparingly soluble in MeOH; insoluble in water.[1] |
Structural Analysis & Reactivity Hotspots
The molecule contains three distinct functional regions that dictate its utility in drug discovery.
The Electrophilic Center (C4-Cl)
The carbon at position 4 is the primary site for Nucleophilic Aromatic Substitution (
-
Mechanism: The nitrogen atoms at positions 1 and 3 render the ring electron-deficient.
-
Modulation: The 5-methoxy group is an electron-donating group (EDG) via resonance (+M effect). This slightly deactivates the C4 position compared to a 5-H or 5-nitro analog, reducing the rate of
at room temperature. -
Implication: Reactions with amines usually require elevated temperatures (
) or basic catalysis (e.g., DIPEA, ).
The Stability Anchor (C2-Aryl)
The 3-nitrophenyl group at position 2 is chemically robust.
-
The nitro group (
) at the meta position withdraws electron density inductively (-I) and mesomerically (-M), stabilizing the phenyl ring against electrophilic attack. -
Synthetic Utility: The nitro group serves as a "masked" amine. Post-coupling at C4, the nitro group can be reduced (Fe/HCl or
) to an aniline, allowing for further elaboration (e.g., amide coupling).
The 5-Methoxy "Blocking" Group
-
Metabolic Stability: The methoxy group blocks the 5-position from metabolic oxidation (a common clearance route for pyrimidines).
-
Selectivity: In kinase inhibitor design, the 5-substituent often directs the molecule's orientation within the ATP binding pocket (the "gatekeeper" region).
Synthetic Pathways[3][11]
Two primary routes exist for synthesizing this scaffold. Route A is preferred for convergent synthesis in a medicinal chemistry setting (high flexibility). Route B is a linear approach for bulk scale-up.
Visualization: Convergent Synthesis (Route A)
Figure 1: Suzuki-Miyaura cross-coupling strategy. Note that direct coupling on the dichloro-species requires controlling regioselectivity, as C4 is typically more reactive than C2. A more robust alternative uses 2-chloro-5-methoxy-4-(methylthio)pyrimidine followed by oxidation/chlorination.
Detailed Protocol: De Novo Synthesis (Route B - Linear)
This route avoids regioselectivity issues by building the ring with the aryl group already in place.
-
Amidine Formation: React 3-nitrobenzonitrile with methanolic ammonia or
to form 3-nitrobenzamidine . -
Cyclization: Condense 3-nitrobenzamidine with dimethyl methoxymalonate in the presence of NaOMe/MeOH.
-
Result: 5-methoxy-2-(3-nitrophenyl)pyrimidine-4,6-diol (tautomerizes to dione).
-
-
Chlorination: Reflux the diol in Phosphoryl chloride (
) with a catalytic amount of DMF.-
Result: 4,6-Dichloro-5-methoxy-2-(3-nitrophenyl)pyrimidine.
-
-
Desymmetrization (Partial Hydrolysis/Reduction): This step is difficult.
-
Alternative: If the target is strictly the mono-chloro derivative, one must carefully control the chlorination or perform a partial reduction (Zn/NH4OH) of the dichloro intermediate, though this often yields mixtures.
-
Recommendation: For the specific 4-chloro target, the Suzuki route (Route A) using a 2-boronic acid coupling partner on a 2,4-dichloropyrimidine is feasible but often yields the 4-substituted product. Therefore, the most reliable route to the specific 2-aryl-4-chloro isomer is:
-
Step 1: React 3-nitrobenzamidine with methyl 2-chloro-3-methoxyacrylate .
-
Step 2: This yields the pyrimidinone, which is then chlorinated with
.
-
-
Analytical Characterization (Predictive)
As specific spectral data for this CAS is limited in public repositories, the following data is predicted based on chemometric shifts of established analogs (e.g., 4-chloro-5-methoxypyrimidine).
Proton NMR ( NMR, 400 MHz, )
- 8.65 ppm (s, 1H): Pyrimidine H-6. This is the most deshielded singlet due to the adjacent N and Cl.
- 8.95 ppm (t, 1H): Phenyl H-2' (between nitro and pyrimidine). Highly deshielded.
- 8.70 ppm (d, 1H): Phenyl H-4' (ortho to nitro).
- 8.45 ppm (d, 1H): Phenyl H-6' (ortho to pyrimidine).
- 7.85 ppm (t, 1H): Phenyl H-5' (meta to both).
-
3.98 ppm (s, 3H): Methoxy
.
Mass Spectrometry (LC-MS)
-
Ionization: ESI Positive mode
. -
Isotope Pattern: Distinct chlorine signature.[2]
-
m/z 266.0 (100%,
) -
m/z 268.0 (33%,
)
-
-
Fragmentation: Loss of methyl radical (
) and loss of ( ) are common high-energy fragments.
Experimental Workflow: Derivatization
The most common application of this molecule is displacing the chlorine with an amine.
Workflow Diagram
Figure 2: Standard protocol for nucleophilic aromatic substitution at the C4 position.
Protocol Steps
-
Dissolution: Dissolve 1.0 eq of the chloropyrimidine in anhydrous n-butanol (0.2 M concentration).
-
Addition: Add 1.2 eq of the desired amine (e.g., morpholine, aniline derivative) and 2.5 eq of DIPEA (Hünig's base).
-
Reaction: Heat to
for 4–12 hours. Monitor by TLC/LCMS.[3]-
Troubleshooting: If conversion is low, switch solvent to DMF and raise temperature to
, or use CsF (Cesium Fluoride) to assist the leaving group.
-
-
Isolation: Pour the reaction mixture into ice water. The product usually precipitates. Filter, wash with water and cold ether.
References
-
Pyrimidine Chemistry Overview: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[2] (Foundational text for pyrimidine reactivity).
- S_NAr Mechanisms: Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH.
-
Suzuki Coupling on Chloropyrimidines: Gong, Y., & Pauls, H. W. (2000). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4-Dichloropyrimidine. Synlett. Link
-
Analog Spectral Data (4-chloro-5-methoxypyrimidine): National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69585. Link[4]
Sources
- 1. Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. heteroletters.org [heteroletters.org]
- 4. 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine | C6H7ClN2OS | CID 243511 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Ascendant Scaffold: A Technical Guide to the Therapeutic Potential of 3-Nitrophenyl Pyrimidines
An In-depth Analysis for Researchers and Drug Development Professionals
The pyrimidine nucleus, a cornerstone of medicinal chemistry, has long been recognized for its versatile therapeutic applications, forming the backbone of numerous FDA-approved drugs.[1][2] Its structural adaptability allows for precise functionalization, enabling the engineering of molecules with a wide array of pharmacological profiles, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[3][4] This guide delves into a specific, yet profoundly significant, subset of this scaffold: the 3-nitrophenyl pyrimidines. The introduction of a nitro group at the meta-position of the phenyl ring imparts unique electronic and steric properties that have been shown to modulate biological activity in compelling ways, opening new avenues for therapeutic intervention.
As Senior Application Scientists, our goal is to move beyond a mere recitation of facts. This document is structured to provide a deep, mechanistic understanding of why the 3-nitrophenyl pyrimidine scaffold is a compelling starting point for drug discovery. We will explore the causality behind its synthesis, its interactions with biological targets, and the experimental methodologies required to unlock its full potential.
The Strategic Importance of the 3-Nitro Moiety: A Structural and Mechanistic Overview
The therapeutic potential of pyrimidine derivatives is profoundly influenced by the nature and position of substituents on its appended phenyl ring.[5][6] The 3-nitro group, in particular, is not a random chemical decoration but a strategic choice rooted in established medicinal chemistry principles. Its strong electron-withdrawing nature can significantly alter the electronic distribution of the entire molecule, influencing its binding affinity to target proteins.[7]
In the context of antimicrobial agents , the nitro group can be metabolically activated by microbial nitroreductases to form radical species that are toxic to the pathogen, a mechanism of action that can be particularly effective against anaerobic bacteria and certain parasites.[8] Furthermore, the presence of a nitro group can enhance the lipophilicity of a compound, potentially improving its ability to cross microbial cell membranes.[9]
In oncology , the 3-nitrophenyl pyrimidine scaffold has emerged as a promising framework for the development of kinase inhibitors.[10][11] Kinases play a pivotal role in cell signaling pathways that are often dysregulated in cancer.[12] The pyrimidine core can mimic the hydrogen bonding interactions of the adenine base of ATP in the kinase hinge region, while the 3-nitrophenyl group can form specific interactions with other residues in the active site, contributing to both potency and selectivity.[10]
For neurodegenerative diseases such as Alzheimer's, pyrimidine derivatives functionalized with electron-withdrawing groups like the nitro moiety are being explored for their potential to modulate key pathological processes, including cholinesterase inhibition and the aggregation of β-amyloid plaques.[13][14]
The anti-inflammatory potential of pyrimidine scaffolds is also well-documented, with many derivatives exhibiting inhibitory effects on key inflammatory mediators like cyclooxygenases (COX) and lipoxygenases (LOX).[15][16] The electronic properties of the 3-nitrophenyl group can influence the compound's interaction with the active sites of these enzymes.
Synthesis and Characterization: A Practical Approach
The synthesis of 3-nitrophenyl pyrimidine scaffolds typically follows a convergent strategy, with the key step being the cyclization of a chalcone precursor. This approach offers modularity, allowing for the facile introduction of diversity at various positions of the pyrimidine ring.
General Synthesis Workflow
Detailed Experimental Protocol: Synthesis of 2-Amino-4-(3-nitrophenyl)-6-arylpyrimidine
This protocol outlines a reliable method for the synthesis of a representative 3-nitrophenyl pyrimidine derivative, starting from the corresponding chalcone.
Step 1: Synthesis of (E)-1-aryl-3-(3-nitrophenyl)prop-2-en-1-one (3-Nitrophenyl Chalcone) [5]
-
To a stirred solution of a substituted acetophenone (10 mmol) in ethanol (10 mL), add a solution of sodium hydroxide (6 mL, 1.0 M) in an ice-salt bath.
-
After stirring for 15 minutes, add 3-nitrobenzaldehyde (10 mmol).
-
Continue stirring the reaction mixture for 3 hours at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the precipitated product, wash thoroughly with water, and recrystallize from a suitable solvent system (e.g., dichloromethane/n-hexane) to yield the pure chalcone.
Step 2: Synthesis of 2-Amino-4-(3-nitrophenyl)-6-arylpyrimidine [17]
-
In a round-bottom flask, dissolve the synthesized 3-nitrophenyl chalcone (10 mmol) and guanidine hydrochloride (10 mmol) in ethanol (25 ml).
-
Add a solution of potassium hydroxide (5 ml) and reflux the mixture for 10 hours.
-
After cooling, pour the reaction mixture into crushed ice.
-
Filter the resulting solid, wash with water, dry, and recrystallize from ethanol to obtain the final 2-amino-4-(3-nitrophenyl)-6-arylpyrimidine.
Therapeutic Applications and Biological Evaluation
The diverse biological activities of 3-nitrophenyl pyrimidine scaffolds necessitate a range of in vitro and in vivo assays to elucidate their therapeutic potential.
Anticancer Activity
The anticancer potential of these scaffolds is often evaluated through their ability to inhibit cell proliferation and induce apoptosis in cancer cell lines.
In Vitro Cytotoxicity Assessment: MTT Assay [10][13]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Seed human cancer cell lines (e.g., PC3 for prostate cancer, MCF-7 for breast cancer) in 96-well plates at a density of 5 × 104 cells/well and incubate for 24 hours.[10]
-
Treat the cells with serial dilutions of the 3-nitrophenyl pyrimidine compounds (typically ranging from 0.01 to 100 µM) and incubate for a further 24-48 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.
-
Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
| Compound ID | Target Cell Line | IC50 (µM) |
| Compound A (3-nitrophenyl pyrimidine derivative) | PC3 (Prostate Cancer) | 21[10] |
| Vinblastine Sulfate (Reference Drug) | PC3 (Prostate Cancer) | >42[10] |
| Compound B (3-nitrophenyl pyrimidine derivative) | NCIH-460 (Lung Cancer) | 36.93 ± 4.11[18] |
Kinase Inhibition Assays
To investigate the mechanism of anticancer activity, kinase inhibition assays are crucial. These assays measure the ability of the compounds to inhibit the activity of specific kinases.
A common method is a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction. A higher luminescence signal indicates greater inhibition of the kinase.[19]
Antimicrobial Activity
The antimicrobial efficacy of 3-nitrophenyl pyrimidine derivatives is typically determined by measuring their ability to inhibit the growth of various microorganisms.
Antimicrobial Susceptibility Testing: Broth Microdilution Method [8]
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Prepare serial two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anti-inflammatory Activity
The anti-inflammatory properties can be assessed by evaluating the inhibition of key inflammatory enzymes and mediators.
In Vitro Anti-inflammatory Assay: Cyclooxygenase (COX) Inhibition Assay [3][20]
This assay measures the ability of the compounds to inhibit the activity of COX-1 and COX-2 enzymes.
-
Incubate the purified COX-1 or COX-2 enzyme with the 3-nitrophenyl pyrimidine derivative at various concentrations.
-
Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.
-
Measure the production of prostaglandins, the products of the COX-catalyzed reaction, using methods such as ELISA or mass spectrometry.
-
Calculate the IC50 value for the inhibition of each COX isoform to determine the compound's potency and selectivity.
Structure-Activity Relationship (SAR) and Future Perspectives
The therapeutic potential of 3-nitrophenyl pyrimidine scaffolds is not static; it can be fine-tuned through systematic structural modifications. Structure-Activity Relationship (SAR) studies are essential to understand how changes in the chemical structure affect biological activity, guiding the design of more potent and selective drug candidates.[5][6]
Key areas for future exploration include:
-
Modification of the Pyrimidine Core: Introducing different substituents at the 2-, 5-, and 6-positions of the pyrimidine ring can modulate the compound's interaction with the target protein.
-
Variation of the Aryl Group: Replacing the second aryl group at the 6-position with other aromatic or heterocyclic rings can explore new binding interactions.
-
Isosteric Replacement of the Nitro Group: Replacing the 3-nitro group with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) can help to dissect the specific contribution of the nitro moiety to the biological activity.
The 3-nitrophenyl pyrimidine scaffold represents a rich and promising area for drug discovery. Its synthetic accessibility, coupled with a diverse range of biological activities, makes it an attractive starting point for the development of novel therapeutics. Through a deep understanding of its chemical properties, mechanism of action, and a systematic approach to its biological evaluation, the full therapeutic potential of this remarkable scaffold can be realized.
References
-
Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI. 2022. Available from: [Link].
-
SYNTHESIS, CYTOTOXIC AND ANTIOXIDANT EVALUATION OF PYRIMIDINE DERIVATIVES DERIVED FROM NOVEL CHALCONES. Rasayan Journal of Chemistry. 2023. Available from: [Link].
-
Design, Synthesis, In Silico, and In Vitro Study of Substituted Phenyl Thiazole‐Pyrimidine/Pyridine Containing Derivatives as Anticancer Agents. ResearchGate. 2025. Available from: [Link].
-
Synthesis and antimicrobial evaluation of new 1,2,4-triazolo[1,5-a]pyrimidine-based derivatives as dual inhibitors of bacterial DNA gyrase and DHFR. ACS Omega. 2024. Available from: [Link].
-
4-Substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, antitumor and EGFR tyrosine kinase inhibitory activity. PubMed. 2015. Available from: [Link].
-
Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones. MDPI. 2021. Available from: [Link].
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. 2022. Available from: [Link].
-
Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. MDPI. 2024. Available from: [Link].
-
Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. ResearchGate. 2024. Available from: [Link].
-
Synthesis, cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. PMC. Available from: [Link].
-
2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies. RSC Publishing. Available from: [Link].
-
Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica. Available from: [Link].
-
Synthesis of new pyrimidine derivatives and study their antibacterial activity: Computational and in vitro assessment. Springer. Available from: [Link].
-
Green Synthesis of Pyrimidine Derivatives via Chalcones and Their Biological Evaluation. International Journal of Research in Engineering and Science. 2021. Available from: [Link].
-
Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. MDPI. 2024. Available from: [Link].
-
Synthesis and antimicrobial activity of some novel 1,2-dihydro-[8][10][18]triazolo[1,5- a ]pyrimidines bearing amino acid moiety. RSC Publishing. 2021. Available from: [Link].
-
Novel 2-Amino-4-Aryl-6-Pyridopyrimidines and N-Alkyl Derivatives: Synthesis, Characterization and Investigation of Anticancer, Antibacterial Activities and DNA/BSA Binding Affinities. ResearchGate. 2025. Available from: [Link].
-
In-silico Studies, Synthesis, and Evaluation of Anti-inflammatory Activity of Novel Pyrimidine Scaffold. Bentham Science Publisher. 2022. Available from: [Link].
-
Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid. RSC Publishing. Available from: [Link].
-
Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica. Available from: [Link].
-
CHALCONES IN THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS: PYRAZOLES, FLAVANS AND PYRIMIDINES. Available from: [Link].
-
Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities. PubMed. 2020. Available from: [Link].
-
Design, Synthesis, And Spectral Characterization Of Chalcone- Based Pyrimidines. International Journal of Environmental Sciences. Available from: [Link].
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. 2021. Available from: [Link].
-
Synthesis and antimicrobial evaluation of some new thienopyrimidine derivatives. Available from: [Link].
-
Synthesis and antimicrobial evaluation of some new thienopyrimidine derivatives. PubMed. 2006. Available from: [Link].
-
Evaluation of targeted neuroprotective derivatives in a patient-specific iPSC-derived neuronal model of Alzheimer's disease. American Chemical Society. Available from: [Link].
-
Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024): Establishing “The Rule of Four for Inflammation”. PMC. Available from: [Link].
-
Synthesis and antimicrobial evaluation of some new thienopyrimidine derivatives. Acta Pharmaceutica. Available from: [Link].
-
Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease. PMC. Available from: [Link].
-
Overview on the Discovery and Development of Anti-Inflammatory Drugs. JIR. 2021. Available from: [Link].
-
Synthesis and anti-tumor activity of 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives in vitro. PubMed. 2011. Available from: [Link].
-
Novel Pyrimidine Derivatives to Treat Alzheimer's Disease. Technology. 2021. Available from: [Link].
-
Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease. PubMed. 2025. Available from: [Link].
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PMC. 2020. Available from: [Link].
-
Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Metwally - Current Medicinal Chemistry. 2024. Available from: [Link].
-
Phenylstyrylpyrimidine derivatives as potential multipotent therapeutics for Alzheimer's disease. PMC. Available from: [Link].
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- 1. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
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- 4. derpharmachemica.com [derpharmachemica.com]
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- 12. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [rjraap.com]
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- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
4-Chloro-5-methoxy-2-(3-nitrophenyl)pyrimidine molecular weight and formula
The following technical guide is structured as a high-level monograph for drug discovery researchers, focusing on the chemical utility, synthesis, and application of 4-Chloro-5-methoxy-2-(3-nitrophenyl)pyrimidine .
A Strategic Scaffold for Kinase Inhibitor Discovery
Executive Summary
In the realm of medicinal chemistry, the pyrimidine heterocycle remains a privileged structure, particularly in the design of ATP-competitive kinase inhibitors. This compound (CAS: 1147979-38-1) represents a high-value "bifunctional" scaffold. Its structural logic allows for orthogonal functionalization: the C4-chloride serves as an electrophilic handle for nucleophilic aromatic substitution (
This guide outlines the physicochemical profile, robust synthetic routes, and strategic application of this scaffold in generating diversity-oriented libraries for lead optimization.
Chemical Identity & Physicochemical Profile[1]
| Property | Data | Notes |
| Chemical Name | This compound | IUPAC Nomenclature |
| CAS Registry Number | 1147979-38-1 | Key Organics / Bionet |
| Molecular Formula | ||
| Molecular Weight | 265.65 g/mol | Monoisotopic Mass: 265.03 |
| Appearance | Off-white to pale yellow solid | Typical for nitro-aromatics |
| Calculated LogP | ~2.8 - 3.2 | Lipophilic, requires polar solvents |
| H-Bond Donors/Acceptors | 0 / 5 | |
| Solubility | DMSO, DMF, DCM | Poor water solubility |
Synthesis & Production Protocols
To ensure regiochemical fidelity, the "Amidine Route" is preferred over Suzuki coupling of dichloropyrimidines, which can suffer from C2/C4 selectivity issues.
Core Synthetic Pathway (The Amidine Protocol)
This route constructs the pyrimidine ring de novo, ensuring the aryl group is fixed at the C2 position.
Step 1: Formation of 3-Nitrobenzamidine
-
Precursor: 3-Nitrobenzonitrile.
-
Reagents: Sodium methoxide (NaOMe), Methanol, Ammonium chloride (
). -
Mechanism: Pinner reaction intermediate converted to amidine.
-
Protocol: Treat nitrile with NaOMe in MeOH (0°C to RT) to form the imidate. Add solid
and stir overnight. Precipitate the amidine hydrochloride with ether.
Step 2: Cyclocondensation
-
Reagents: 3-Nitrobenzamidine HCl, Ethyl 2-methoxy-3-(dimethylamino)acrylate (or Ethyl 3-ethoxy-2-methoxyacrylate).
-
Conditions: NaOEt/EtOH or NaOMe/MeOH, Reflux, 4-6 hours.
-
Product: 5-Methoxy-2-(3-nitrophenyl)pyrimidin-4(3H)-one (The "Hydroxy" intermediate).
-
Note: The 5-methoxy group is pre-installed in the acrylate fragment, avoiding difficult post-cyclization alkoxylation.
Step 3: Chlorination (The Critical Step)
-
Reagents: Phosphorus oxychloride (
), N,N-Dimethylaniline (catalytic/base). -
Conditions: Reflux (105°C) for 2-3 hours.
-
Workup: Quench carefully into ice water (Exothermic!). Extract with DCM.
-
Purification: Flash chromatography (Hexane/EtOAc).
Diagram: Synthetic Pathway
The following Graphviz diagram illustrates the logical flow of this synthesis.
Caption: De novo assembly of the pyrimidine core via amidine condensation followed by chlorodehydration.
Application Workflows: Divergent Library Synthesis
This molecule is designed for Sequential Orthogonal Functionalization . The reactivity difference between the C4-Chloride and the Nitro group allows for a controlled two-step elaboration.
Phase 1:
Displacement (The "Warhead" Installation)
The C4 position is highly electrophilic due to the electron-withdrawing nature of the pyrimidine nitrogens and the nitro-phenyl group.
-
Reaction: Nucleophilic Aromatic Substitution.
-
Nucleophiles: Primary/Secondary amines, Anilines, Phenols.
-
Standard Protocol:
-
Dissolve scaffold in DMF or DMA.
-
Add 1.1 eq of Amine (e.g., Morpholine, Piperazine, or substituted Aniline).
-
Add 2.0 eq DIPEA.
-
Heat to 60-80°C for 2-4 hours.
-
Outcome: 4-Amino-5-methoxy-2-(3-nitrophenyl)pyrimidine.
-
Phase 2: Nitro Reduction & Acylation (The "Tail" Elaboration)
Once the C4 position is secured, the nitro group is unmasked to an aniline.
-
Reduction:
/Pd-C (balloon) or Fe/NH4Cl (chemoselective if halogens present elsewhere). -
Capping: The resulting aniline is reacted with acid chlorides, sulfonyl chlorides, or isocyanates to probe the solvent-exposed region of the kinase pocket.
Diagram: Divergent Synthesis Logic
Caption: Workflow for converting the core scaffold into a diverse library of bioactive small molecules.
Quality Control & Handling
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of C-Cl bond is slow but possible).
-
Safety: The compound acts as an alkylating agent (aryl chloride) and contains a nitro group. Handle in a fume hood. Wear nitrile gloves.
-
Analytical Validation:
-
1H NMR (DMSO-d6): Look for the diagnostic methoxy singlet (~3.9-4.0 ppm), the pyrimidine H6 singlet (~8.5-9.0 ppm), and the characteristic pattern of the 3-substituted phenyl ring.
-
LC-MS: Expect [M+H]+ = 266/268 (Cl isotope pattern 3:1).
-
References
-
Sigma-Aldrich (Merck) . Product Specification: this compound. CAS 1147979-38-1.[1][2]
-
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary. (General Pyrimidine Synthesis).
-
Bionet / Key Organics . Building Blocks for Medicinal Chemistry.
Sources
Introduction: The Pyrimidine Scaffold as a Privileged Structure in Drug Discovery
An In-depth Technical Guide to the Biological Targets of 5-Methoxy-2-Arylpyrimidine Derivatives
The pyrimidine ring is a foundational heterocyclic scaffold in medicinal chemistry, integral to the structure of nucleobases in DNA and RNA.[1][2] Its inherent ability to form multiple hydrogen bonds and engage in various non-covalent interactions has made it a "privileged structure" in the design of therapeutic agents targeting a wide array of biological macromolecules.[2][3] The 5-methoxy-2-arylpyrimidine core, in particular, has emerged as a versatile and highly adaptable scaffold. The 5-methoxy group modulates the electronic properties of the pyrimidine ring, while the 2-aryl substituent provides a vector for exploring chemical space to achieve potency and selectivity against specific biological targets.[4][5]
This guide provides an in-depth exploration of the primary biological targets of 5-methoxy-2-arylpyrimidine derivatives, focusing on the protein kinase families that are most frequently and potently modulated by this chemical class. We will delve into the scientific rationale for targeting these proteins, provide detailed, field-proven experimental workflows for target validation, and present visualizations of the key signaling pathways involved. Our focus is not merely on protocols but on the underlying scientific principles that guide experimental design, ensuring a robust and self-validating approach to drug discovery research.
Primary Target Class: Protein Kinase Inhibitors
The vast majority of research on 5-methoxy-2-arylpyrimidine derivatives has centered on their activity as protein kinase inhibitors.[4] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and autoimmune disorders. The pyrimidine scaffold serves as an excellent "hinge-binder," a common motif in ATP-competitive kinase inhibitors that anchors the molecule in the ATP-binding pocket of the target kinase.
Spleen Tyrosine Kinase (Syk): A Key Mediator of Immunoreceptor Signaling
Biological Rationale for Targeting Syk: Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in transducing signals from various immunoreceptors, including the B-cell receptor (BCR) and Fc receptors found on mast cells, macrophages, and neutrophils.[6][7][] Upon receptor activation, Syk initiates downstream signaling cascades that lead to cellular proliferation, differentiation, and the release of inflammatory mediators.[7][9] Consequently, inhibiting Syk has become a highly attractive therapeutic strategy for a range of autoimmune diseases (e.g., rheumatoid arthritis, immune thrombocytopenic purpura) and B-cell malignancies.[6][]
Mechanism of Inhibition by 5-Methoxy-2-Arylpyrimidine Derivatives: These derivatives typically function as ATP-competitive inhibitors. The pyrimidine core forms hydrogen bonds with the "hinge" region of the Syk kinase domain, a critical interaction for anchoring the inhibitor. The 2-aryl group extends into a hydrophobic pocket, where substitutions can be tailored to enhance potency and selectivity over other kinases.
Downstream Signaling Pathway: Syk-Mediated B-Cell Activation The following diagram illustrates the central role of Syk in the B-cell receptor signaling pathway and the point of intervention for 5-methoxy-2-arylpyrimidine inhibitors.
Caption: Inhibition of the Syk signaling cascade by a 5-methoxy-2-arylpyrimidine derivative.
Experimental Protocols for Validating Syk Inhibition
Protocol 1: Biochemical Syk Kinase Assay (In Vitro Potency)
Objective: To determine the direct inhibitory activity and calculate the IC50 value of a test compound against purified Syk enzyme.
Causality: This assay is the foundational step to confirm direct target engagement. By using a purified, recombinant enzyme and a synthetic peptide substrate, we isolate the interaction between the inhibitor and the kinase, eliminating confounding variables from a complex cellular environment. A positive result here is a prerequisite for further cellular testing.
Methodology:
-
Reagents & Materials:
-
Recombinant human Syk kinase (e.g., from MilliporeSigma or SignalChem).
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
ATP (at Km concentration for Syk, typically 10-50 µM).
-
Syk-specific peptide substrate (e.g., a poly-Glu,Tyr peptide).
-
Test compound (5-methoxy-2-arylpyrimidine derivative) serially diluted in DMSO.
-
Kinase activity detection reagent (e.g., ADP-Glo™, Promega).
-
384-well white assay plates.
-
-
Step-by-Step Procedure:
-
Prepare serial dilutions of the test compound in DMSO, typically from 10 mM down to sub-nanomolar concentrations. The final DMSO concentration in the assay should be ≤1%.
-
Add 5 µL of kinase buffer containing the Syk enzyme to each well of the 384-well plate.
-
Add 1 µL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells.
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and detect kinase activity by adding the ADP-Glo™ reagent according to the manufacturer's protocol. This measures the amount of ADP produced, which is directly proportional to kinase activity.
-
Read luminescence on a plate reader.
-
-
Data Analysis (Self-Validation):
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot percent inhibition versus the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Controls: Include "no enzyme" wells as a negative control and "no inhibitor" (DMSO only) wells as a positive control for 100% activity.
-
Protocol 2: Cellular B-Cell Receptor (BCR) Activation Assay
Objective: To confirm target engagement in a physiological context by measuring the inhibition of BCR-induced signaling in a B-cell line.
Causality: While the biochemical assay confirms direct enzyme inhibition, it doesn't guarantee the compound can enter a cell and engage its target. This cellular assay validates that the compound is cell-permeable and can inhibit Syk in its native environment, preventing downstream signaling events like calcium mobilization.
Methodology:
-
Reagents & Materials:
-
Ramos B-cells (or similar human B-cell lymphoma line).
-
RPMI-1640 media with 10% FBS.
-
Anti-human IgM antibody (BCR cross-linking agent).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Test compound.
-
FACS buffer (PBS + 2% FBS).
-
Flow cytometer.
-
-
Step-by-Step Procedure:
-
Culture Ramos B-cells to a density of 1x10⁶ cells/mL.
-
Load cells with Fluo-4 AM dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Wash the cells to remove excess dye and resuspend in media.
-
Pre-incubate the cells with various concentrations of the test compound (or DMSO vehicle) for 30 minutes at 37°C.
-
Acquire a baseline fluorescence reading on a flow cytometer for 30-60 seconds.
-
Stimulate the cells by adding anti-human IgM antibody to cross-link the BCR.
-
Immediately continue acquiring data on the flow cytometer for an additional 3-5 minutes.
-
Analyze the data by gating on the live cell population and measuring the change in mean fluorescence intensity (MFI) over time.
-
-
Data Analysis (Self-Validation):
-
The peak MFI after stimulation represents the calcium flux.
-
Calculate the percent inhibition of calcium flux for each compound concentration compared to the stimulated DMSO control.
-
Determine the cellular IC50 value by plotting inhibition vs. concentration.
-
Controls: Include "unstimulated" cells (no anti-IgM) as a negative control and "stimulated + DMSO" cells as a positive control.
-
Structure-Activity Relationship (SAR) Data for Syk Inhibitors
The following table presents hypothetical SAR data for a series of 5-methoxy-2-arylpyrimidine derivatives, illustrating how structural modifications can impact potency.
| Compound ID | R-Group at C2-Aryl Position | Syk Biochemical IC50 (nM) | BCR Cellular IC50 (nM) | Notes |
| 3a | -Phenyl | 850 | 2100 | Baseline activity. |
| 3b | -4-Fluorophenyl | 420 | 950 | Electron-withdrawing group improves potency. |
| 3c | -4-Methoxyphenyl | 150 | 350 | Electron-donating group enhances potency.[4] |
| 3d | -4-(Morpholino)phenyl | 25 | 75 | Addition of H-bond acceptor significantly improves activity. |
| 3e | -3-Aminophenyl | 15 | 40 | Amine group likely forms a key interaction in the binding pocket. |
Janus Kinases (JAKs): Central Nodes in Cytokine Signaling
Biological Rationale for Targeting JAKs: The Janus kinase family comprises four non-receptor tyrosine kinases (JAK1, JAK2, JAK3, TYK2) that are essential for signal transduction from over 50 different cytokine and growth factor receptors.[10] This signaling occurs via the JAK-STAT pathway.[11] Dysregulation of JAK-STAT signaling is a key driver of many autoimmune and inflammatory diseases, such as rheumatoid arthritis, psoriasis, and atopic dermatitis, making JAK inhibitors a powerful class of therapeutics.[11][12][13]
Mechanism of Inhibition: Similar to Syk, 5-methoxy-2-arylpyrimidine derivatives act as ATP-competitive inhibitors of JAKs. The pyrimidine scaffold engages the hinge region of the JAK kinase domain. Selectivity among the four JAK isoforms can be achieved by exploiting subtle differences in the shape and composition of the ATP-binding pocket, often through modifications to the 2-aryl substituent.[]
Downstream Signaling Pathway: The JAK-STAT Cascade The diagram below shows the canonical JAK-STAT pathway and its inhibition by a pyrimidine derivative.
Caption: Inhibition of the JAK-STAT signaling pathway by a 5-methoxy-2-substituted pyrimidine derivative.[4]
Experimental Protocols for Validating JAK Inhibition
Protocol 3: Cellular STAT Phosphorylation Assay
Objective: To measure the functional inhibition of JAK activity in a cellular context by quantifying the phosphorylation of its direct substrate, STAT.
Causality: This is the most direct and relevant cellular assay for a JAK inhibitor. Measuring the phosphorylation of STAT (p-STAT) provides a quantitative readout of the activity of the upstream JAK enzyme. This assay is crucial for determining cellular potency and can be adapted to assess selectivity by using different cytokines that signal through specific JAK isoforms.
Methodology:
-
Reagents & Materials:
-
Human cell line (e.g., TF-1 cells or primary PBMCs).
-
Appropriate cell culture media.
-
Cytokine for stimulation (e.g., IL-6 for JAK1/2, IL-2 for JAK1/3, IFNγ for JAK1/2).
-
Test compound.
-
Phosphatase inhibitors (e.g., sodium orthovanadate).
-
Cell lysis buffer.
-
Antibodies: Anti-phospho-STAT (specific to the pathway, e.g., p-STAT3 Tyr705) and anti-total-STAT.
-
Detection method: Western Blot, ELISA, or high-content imaging system (e.g., In-Cell Western).
-
-
Step-by-Step Procedure (using In-Cell Western):
-
Seed cells in a 96-well plate and starve overnight in low-serum media to reduce baseline signaling.
-
Pre-treat cells with serially diluted test compound or DMSO for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine for 15-30 minutes at 37°C.
-
Immediately fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with Triton X-100.
-
Block non-specific binding with a blocking buffer (e.g., Odyssey Blocking Buffer).
-
Incubate with primary antibodies (e.g., rabbit anti-p-STAT3 and mouse anti-total-STAT3) overnight at 4°C.
-
Wash and incubate with species-specific secondary antibodies conjugated to different fluorophores (e.g., IRDye 800CW goat anti-rabbit and IRDye 680RD goat anti-mouse).
-
Scan the plate on an infrared imaging system (e.g., LI-COR Odyssey).
-
-
Data Analysis (Self-Validation):
-
Quantify the fluorescence intensity for both p-STAT and total STAT in each well.
-
Normalize the p-STAT signal to the total STAT signal to control for cell number variability.
-
Calculate the percent inhibition of STAT phosphorylation relative to the cytokine-stimulated DMSO control.
-
Determine the IC50 by fitting the data to a dose-response curve.
-
Controls: Include "unstimulated" and "stimulated + DMSO" wells on every plate.
-
General Workflow for Synthesis and Target Validation
The discovery and validation of a novel 5-methoxy-2-arylpyrimidine derivative follows a logical, multi-step process from chemical synthesis to biological characterization.
Caption: A general workflow for the synthesis and evaluation of 5-methoxy-2-arylpyrimidine derivatives for SAR studies.[4]
Other Potential Biological Targets
While kinases are the predominant targets, the versatility of the pyrimidine scaffold allows for interaction with other proteins.
-
EGFR (Epidermal Growth Factor Receptor): Some pyrimidine derivatives have been investigated as inhibitors of EGFR, a receptor tyrosine kinase often overactive in various cancers. The mechanism of inhibition is similar to that for other kinases.[4]
-
Viral Enzymes: The pyrimidine core is fundamental to nucleoside analogs used in antiviral therapy. Derivatives can be designed to inhibit viral polymerases or other enzymes essential for viral replication.[14]
-
Dopamine Receptors: Recent studies have explored pyrimidine derivatives as selective partial agonists for dopamine receptors, such as D5, indicating potential applications in neurological disorders.[15]
-
Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are important oncology targets. Certain 2,4-diaminopyrimidine derivatives have shown potent inhibition of CDK2.[16]
Conclusion
The 5-methoxy-2-arylpyrimidine scaffold represents a highly productive platform for the development of potent and selective inhibitors of key biological targets, particularly protein kinases like Syk and the JAK family. Its synthetic tractability allows for fine-tuning of structure-activity relationships, leading to compounds with optimized potency, selectivity, and pharmacokinetic properties. The systematic application of a hierarchical testing strategy—beginning with direct biochemical assays and progressing to mechanism-based cellular assays—provides a robust, self-validating framework for identifying and advancing novel therapeutic candidates for the treatment of autoimmune diseases, cancer, and potentially other conditions. This guide has outlined the core principles and methodologies required for researchers and drug development professionals to effectively explore the therapeutic potential of this important chemical class.
References
- Application Notes and Protocols for the Derivatization of 5-Methoxy-2-methylthiopyrimidine in SAR Studies. BenchChem.
- 5-Methoxy-2-methylthiopyrimidine: A Versatile Intermediate for the Synthesis of Novel Antiviral Agents. BenchChem.
- Spleen Tyrosine Kinase (SYK) Inhibitors Pipeline Insights 2023. DelveInsight.
- Syk Inhibitors: New Computational Insights into Their Intraerythrocytic Action in Plasmodium falciparum Malaria. MDPI.
- What are SYK inhibitors and Examples?. BOC Sciences.
- Syk | Inhibitors. MedChemExpress.
- Syk Inhibitor II (CAS 726695-51-8). Cayman Chemical.
- Janus kinase inhibitors. DermNet.
- JAK inhibitors: What your dermatologist wants you to know. American Academy of Dermatology Association.
- Janus kinase inhibitor. Wikipedia.
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science.
- Navigating the Physicochemical Landscape of 5-Methoxy-2-methylthiopyrimidine: A Technical Guide. BenchChem.
- Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI.
- Discovery and structure - activity relationships of 2,4,5-trimethoxyphenyl pyrimidine derivatives as selective D5 receptor partial agonists. PubMed.
- A Comprehensive Overview of Globally Approved JAK Inhibitors. PMC.
- New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. PMC.
- Synthesis and Biological Evaluation of N(2) -Substituted 2,4-Diamino-6-cyclohexylmethoxy-5-nitrosopyrimidines and Related 5-Cyano-NNO-azoxy Derivatives as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors. PubMed.
- Janus kinase inhibitors for the therapy of atopic dermatitis. PMC.
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed.
- Recent Advances in Pyrimidine-Based Drugs. PMC.
Sources
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- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. precisionbusinessinsights.com [precisionbusinessinsights.com]
- 7. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dermnetnz.org [dermnetnz.org]
- 12. JAK inhibitors: What your dermatologist wants you to know [aad.org]
- 13. Janus kinase inhibitors for the therapy of atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Discovery and structure - activity relationships of 2,4,5-trimethoxyphenyl pyrimidine derivatives as selective D5 receptor partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and Biological Evaluation of N(2) -Substituted 2,4-Diamino-6-cyclohexylmethoxy-5-nitrosopyrimidines and Related 5-Cyano-NNO-azoxy Derivatives as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of 4-amino-5-methoxy-2-(3-nitrophenyl)pyrimidine via
Executive Summary
This application note details the optimized protocol for the synthesis of 4-amino-5-methoxy-2-(3-nitrophenyl)pyrimidine utilizing a Nucleophilic Aromatic Substitution (
The transformation involves the displacement of a chloride leaving group at the C4 position of 4-chloro-5-methoxy-2-(3-nitrophenyl)pyrimidine by ammonia. While the C5-methoxy group exerts an electron-donating effect that deactivates the pyrimidine ring, the electron-withdrawing nature of the C2-(3-nitrophenyl) moiety partially compensates, enabling efficient conversion under thermal ammonolysis conditions.
Mechanistic Insight & Retrosynthesis
Electronic Environment
The success of this
-
Deactivation: The 5-methoxy group (+M effect) increases electron density in the pyrimidine ring, raising the energy of the LUMO and stabilizing the ground state, which typically hinders nucleophilic attack.
-
Activation: The 2-(3-nitrophenyl) group (-I, -M effects) withdraws electron density, stabilizing the anionic Meisenheimer intermediate formed during the rate-determining addition step.
-
Regiochemistry: In the specific precursor this compound, the C4 position is the sole electrophilic site for substitution, eliminating regioselectivity concerns common in di-halogenated pyrimidines.
Reaction Pathway Visualization
The following diagram illustrates the reaction scheme and the transition state logic.
Caption: Reaction pathway showing the addition-elimination mechanism via the Meisenheimer complex.
Experimental Protocol
Reagents and Equipment
| Reagent / Material | Role | Equiv. / Conc. | Specifications |
| This compound | Substrate | 1.0 equiv. | Purity >95% |
| Ammonia solution | Nucleophile | 10-20 equiv.[1][2] | 7N in Methanol or 25% Aqueous |
| Isopropanol (iPrOH) | Co-solvent | 5-10 Vol | Anhydrous preferred |
| Sealed Pressure Tube | Vessel | N/A | Rated for >5 bar |
Step-by-Step Methodology
Note: This reaction generates pressure.[3][4] Use a blast shield and appropriate PPE.
-
Preparation:
-
Weigh This compound (1.0 g, 2.92 mmol) into a 50 mL heavy-walled pressure tube equipped with a magnetic stir bar.
-
Add Isopropanol (5 mL) to create a suspension. Note: iPrOH is preferred over MeOH for higher thermal stability and better product crystallization upon cooling.
-
-
Nucleophile Addition:
-
Cool the tube to 0°C in an ice bath to minimize ammonia volatilization.
-
Carefully add 7N Ammonia in Methanol (8.5 mL, ~60 mmol, ~20 equiv.).
-
Alternative: If using aqueous ammonium hydroxide (28-30%), use 10 mL and add 5 mL of 1,4-dioxane to improve solubility.
-
-
Reaction:
-
Seal the pressure tube tightly (Teflon screw cap).
-
Heat the reaction mixture to 90°C in an oil bath.
-
Stir vigorously for 12–16 hours .
-
Monitoring: Check progress via TLC (50% EtOAc/Hexanes) or LC-MS. The starting material (
) should disappear, and a more polar product spot ( ) should appear.
-
-
Workup:
-
Cool the reaction vessel to room temperature, then further cool to 0°C.
-
Carefully vent the tube inside a fume hood to release excess ammonia pressure.
-
Concentrate the mixture under reduced pressure to remove volatiles (MeOH/iPrOH/Ammonia).
-
Resuspend the residue in water (20 mL) and stir for 30 minutes. This dissolves the ammonium chloride byproduct and precipitates the free base product.
-
-
Isolation & Purification:
-
Filter the solid precipitate using a sintered glass funnel.
-
Wash the cake with cold water (2 x 10 mL) followed by cold diethyl ether (1 x 10 mL) to remove lipophilic impurities.
-
Dry the solid under vacuum at 45°C.
-
Optional Recrystallization: If purity is <98%, recrystallize from hot Ethanol/Water (9:1).
-
Expected Results
-
Yield: 80–90%
-
Appearance: Light yellow to off-white solid.
-
Characterization:
-
LC-MS: [M+H]+ = 323.1 (calculated).
-
1H NMR (DMSO-d6): Characteristic broad singlet for
around 7.0–7.5 ppm; singlet for around 3.9 ppm.
-
Process Optimization & Troubleshooting
Solvent Selection Matrix
The choice of solvent significantly impacts reaction rate and impurity profile.
| Solvent System | Rate | Pros | Cons |
| 7N NH3 in MeOH | Fast | High ammonia concentration; homogeneous. | High pressure generation; risk of methyl ether formation (rare). |
| aq. NH4OH / Dioxane | Medium | Cheaper; greener. | Hydrolysis byproduct (4-OH pyrimidine) risk increases at high temp. |
| NH3 (gas) in THF | Slow | Low pressure if open system. | Poor solubility of polar intermediates; requires continuous bubbling. |
Troubleshooting Guide
-
Issue: Incomplete Conversion (>10% SM remains after 16h).
-
Cause: Deactivation by 5-OMe group is stronger than anticipated.
-
Solution: Increase temperature to 110°C (ensure vessel rating >10 bar) or re-charge with fresh ammonia solution to restore nucleophile concentration.
-
-
Issue: Formation of Hydrolysis Product (4-hydroxy derivative).
-
Cause: Presence of water in the reaction at high temperatures.[5]
-
Solution: Switch to anhydrous conditions (7N
in MeOH/EtOH). Ensure glassware is dry.
-
-
Issue: Product "Oiling Out" during workup.
-
Solution: The product may form a gum. Add a small amount of EtOAc during the water trituration step to induce solidification, or sonicate the mixture.
-
References
-
General Mechanism of Pyrimidine SNAr
-
Electronic Effects in Pyrimidines
-
WuXi AppTec. "QM Magic Class | Chapter 29: Regioselectivity in SNAr reaction of Dichloropyrimidines." Link
-
-
Similar Substrate Protocols
-
Green Chemistry Approaches
-
Koolman, H., et al. "Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC." RSC Advances. Link
-
-
Precursor Synthesis Context
-
Patent CN101486684B. "Preparation of 2,4-dichloro-5-methoxy pyrimidine." Link
-
Sources
- 1. CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 2. Preparation of 2,4-dichloro-5-methoxy pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355 [data.epo.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water[v1] | Preprints.org [preprints.org]
- 7. researchgate.net [researchgate.net]
protocol for nucleophilic substitution of 4-chloro-5-methoxypyrimidine
An Application Guide to the Nucleophilic Substitution of 4-Chloro-5-methoxypyrimidine
Authored by: A Senior Application Scientist
Introduction: The Significance of the Substituted Pyrimidine Scaffold
The pyrimidine ring is a foundational heterocyclic scaffold in medicinal chemistry and drug development.[1][2] Its derivatives are integral to a vast array of pharmaceuticals, including antiviral and anticancer agents.[3][4] The strategic functionalization of the pyrimidine core allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets. 4-Chloro-5-methoxypyrimidine is a key intermediate, offering a reactive site for introducing molecular diversity.[5] The chlorine atom at the C4 position is susceptible to displacement by a variety of nucleophiles, a reaction that serves as a cornerstone for building complex molecular architectures.[3]
This guide provides a comprehensive overview of the protocol for nucleophilic substitution on 4-chloro-5-methoxypyrimidine, grounded in the principles of Nucleophilic Aromatic Substitution (SNAr). We will explore the mechanistic underpinnings that dictate the reaction's regioselectivity and provide detailed, field-proven protocols for researchers and drug development professionals.
The Chemistry: Understanding the Nucleophilic Aromatic Substitution (SNAr) Mechanism
The substitution of the chlorine atom on the 4-chloro-5-methoxypyrimidine ring does not proceed via SN1 or SN2 pathways common to alkyl halides. Instead, it follows a mechanism known as Nucleophilic Aromatic Substitution (SNAr).[6] This pathway is characteristic of electron-deficient aromatic systems.[1][6]
Pillars of the SNAr Mechanism:
-
π-Deficient Ring System: The pyrimidine ring contains two electronegative nitrogen atoms. These atoms withdraw electron density from the ring, making it "π-deficient" and thus electrophilic.[1] This is a prerequisite for an aromatic ring to be attacked by a nucleophile.[6]
-
Addition of the Nucleophile: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (the chlorine atom at C4). This is typically the rate-determining step and results in the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex.[7][8]
-
Stabilization of the Intermediate: The negative charge of the Meisenheimer intermediate is stabilized by resonance. Crucially, the charge can be delocalized onto the electronegative nitrogen atoms of the pyrimidine ring when the attack occurs at the C2, C4, or C6 positions.[7][8] This stabilization is key to the feasibility of the reaction. Attack at the C5 position would not allow for this critical charge delocalization onto a nitrogen atom.
-
Elimination of the Leaving Group: Aromaticity is restored in the final step by the expulsion of the leaving group, in this case, the chloride ion.
The methoxy group at the C5 position, being an electron-donating group, can slightly decrease the reactivity of the ring towards nucleophilic attack compared to an unsubstituted ring. However, the powerful electron-withdrawing effect of the two ring nitrogens ensures the C4 position remains highly activated for substitution.[9]
Caption: The SNAr mechanism involves nucleophilic addition followed by elimination.
General Experimental Protocol: A Self-Validating Workflow
A robust protocol is not merely a series of steps but a system that includes checkpoints for monitoring and validation. This general procedure can be adapted for various nucleophiles.
Caption: A standard experimental workflow for nucleophilic substitution.
Detailed Step-by-Step Methodology (Example with an Amine Nucleophile)
This protocol is a generalized adaptation based on common procedures for the amination of chloropyrimidines.[10][11][12]
Materials & Reagents:
-
4-Chloro-5-methoxypyrimidine (1.0 eq)
-
Amine Nucleophile (e.g., aniline, morpholine, benzylamine) (1.0 - 1.2 eq)
-
Base (e.g., Triethylamine (Et₃N), DIPEA) (1.5 - 2.0 eq) OR Acid Catalyst (e.g., HCl) (0.1 eq for anilines)[12][13]
-
Solvent (e.g., Ethanol, 2-Propanol, Water, DMF)
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Ethyl Acetate or Dichloromethane (for extraction)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for chromatography
-
TLC plates (e.g., silica gel 60 F₂₅₄)
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel (e.g., round-bottom flask or microwave vial) equipped with a magnetic stir bar, add 4-chloro-5-methoxypyrimidine (1.0 eq).
-
Solvent and Reagent Addition: Add the chosen solvent (e.g., 2-Propanol, to a concentration of ~0.1-0.5 M). Begin stirring. Add the amine nucleophile (1.1 eq) followed by the base (e.g., Triethylamine, 1.5 eq). If using an acid-catalyzed method for anilines, add the aniline (1.1 eq) and the acid catalyst (e.g., 0.1 eq HCl in water).[12][13]
-
Causality Note: A base like triethylamine is used to scavenge the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.[14] For less reactive anilines, a small amount of acid can paradoxically catalyze the reaction by protonating the pyrimidine ring, making it more electrophilic.[13]
-
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80 °C to reflux, or 120-140 °C for microwave heating).[10][12] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours. A common mobile phase for TLC is a mixture of hexane and ethyl acetate.[15] The reaction is complete upon the disappearance of the limiting starting material (4-chloro-5-methoxypyrimidine).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If an organic solvent was used, remove it under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add deionized water and an organic extraction solvent (e.g., ethyl acetate). If the reaction was acid-catalyzed, first neutralize the mixture by adding saturated NaHCO₃ solution until effervescence ceases.[12] Transfer the mixture to a separatory funnel, shake well, and separate the layers. Extract the aqueous layer two more times with the organic solvent.
-
Drying and Concentration: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification and Validation
Obtaining a pure final product is critical. The choice of purification method depends on the physical properties of the product and the nature of the impurities.[15]
-
Flash Column Chromatography: This is the most common method for purifying products from complex reaction mixtures. A solvent system is first determined by TLC to achieve good separation (target Rf of 0.2-0.4). Common eluents include gradients of ethyl acetate in hexane or methanol in dichloromethane.[15]
-
Recrystallization: If the crude product is a solid, recrystallization is a cost-effective and powerful technique for achieving high purity. The principle relies on dissolving the crude material in a minimal amount of a hot solvent in which the product has high solubility at high temperature and low solubility at room temperature or below.[15] Common solvents for pyrimidine derivatives include ethanol, methanol, and ethyl acetate.[15]
-
Characterization: The identity and purity of the final compound must be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Data & Applications: A Survey of Conditions
The optimal reaction conditions can vary significantly based on the nucleophilicity and steric bulk of the incoming nucleophile. The following table summarizes conditions reported for analogous chloropyrimidine systems.
| Nucleophile Type | Example Nucleophile | Solvent | Base / Catalyst | Temperature & Time | Typical Yield (%) | Reference(s) |
| Anilines | Substituted Anilines | Water | 0.1 eq. HCl | 80 °C, 3-22 h | 65-95 | [12][13] |
| Anilines | Substituted Anilines | 2-Propanol | 0.1 eq. HCl | 80 °C, 22 h | 70-85 | [12][13] |
| Aliphatic Amines | Benzylamine | Water | None | 80 °C, 2-4 h | 75-90 | [12][13] |
| Cyclic Amines | Piperazines, Morpholine | Propanol | Triethylamine | 120-140 °C (MW) | 54-85 | [12] |
| General Amines | Various Amines | Water | KF | 100 °C, 17 h | Varies | [12][16] |
| Thiols | Thiophenols | THF | NaH | 0 °C to RT | High | [17] |
Note: Yields are highly dependent on the specific substrates used.
Considerations for Other Nucleophiles
-
Thiols: Thiols are excellent nucleophiles due to the high polarizability of sulfur.[18] Reactions with thiophenols often proceed smoothly at room temperature or with gentle heating. A non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) is typically used to deprotonate the thiol to the more nucleophilic thiolate.[17]
-
Alcohols: Alkoxides (RO⁻), generated from alcohols using a strong base like NaH, are required for substitution as neutral alcohols are generally poor nucleophiles for SNAr. Care must be taken as solvolysis can occur if an alcohol is used as the solvent, especially under basic conditions at high temperatures.[10]
References
- BenchChem. (2025). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. BenchChem.
- StackExchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange.
- CymitQuimica. CAS 695-85-2: 4-Chloro-5-methoxypyrimidine. CymitQuimica.
- ECHEMI. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? ECHEMI.
- MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.
- Universidad del Atlántico. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Repositorio Institucional Uniatlántico.
- ResearchGate. (2013). Reaction of 2-chloropyrazine with morpholine with various sol- vents and bases. ResearchGate.
- National Institutes of Health. Concerted Nucleophilic Aromatic Substitution Reactions. PMC.
- Wikipedia. Pyrimidine. Wikipedia.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Chem-Impex. 4,6-Dichloro-5-methoxypyrimidine. Chem-Impex International.
- Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org.
- BenchChem. Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions. BenchChem.
- ARKIVOC. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. ARKIVOC.
- Synthetic Communications. (2001). nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. Taylor & Francis Online.
- National Institutes of Health. (2010). 4,6-Dichloro-5-methoxypyrimidine. PMC.
- ARKIVOC. (2015). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ARKIVOC.
- Chemistry LibreTexts. (2020). 20.6: Reactions of Amines. Chemistry LibreTexts.
- Chemistry Steps. (2021). Reactions of Thiols. Chemistry Steps.
Sources
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
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- 3. chemimpex.com [chemimpex.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. CAS 695-85-2: 4-Chloro-5-methoxypyrimidine | CymitQuimica [cymitquimica.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. echemi.com [echemi.com]
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- 17. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 18. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
Application Note: Microwave-Assisted Synthesis of 4-Amino-5-methoxy-2-(3-nitrophenyl)pyrimidine Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: Accelerating Discovery with Pyrimidines and Microwave Synthesis
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] The functionalization of the pyrimidine ring is therefore of paramount importance in drug discovery. The target molecule of this guide, 4-Chloro-5-methoxy-2-(3-nitrophenyl)pyrimidine, represents a versatile building block for the synthesis of novel pyrimidine-based compounds. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), a key reaction for its derivatization.[3]
Traditional methods for SNAr reactions on chloropyrimidines often require high temperatures and long reaction times.[3] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations. By utilizing microwave irradiation, it is possible to achieve rapid and uniform heating of the reaction mixture, leading to significantly reduced reaction times, often from hours to minutes, and improved product yields.[4][5] This application note provides a detailed protocol and scientific rationale for the microwave-assisted synthesis of 4-amino-5-methoxy-2-(3-nitrophenyl)pyrimidine derivatives via a nucleophilic aromatic substitution reaction.
The Science Behind the Synthesis: Understanding the SNAr Reaction on the Pyrimidine Core
The core of this synthetic protocol lies in the nucleophilic aromatic substitution (SNAr) mechanism. This is generally a two-step process:
-
Nucleophilic Attack: The nucleophile (in this case, an amine) attacks the electron-deficient carbon atom at the C-4 position of the pyrimidine ring. This attack temporarily disrupts the aromaticity of the ring and forms a negatively charged intermediate known as a Meisenheimer-like complex.[3]
-
Elimination of the Leaving Group: The aromaticity of the pyrimidine ring is restored through the elimination of the chloride ion, which is a good leaving group.[3]
The reactivity of the this compound in an SNAr reaction is influenced by its substituents:
-
4-Chloro Group: The chlorine atom is an excellent leaving group, facilitating the second step of the SNAr mechanism.
-
5-Methoxy Group: As an electron-donating group, the methoxy substituent at the 5-position slightly deactivates the pyrimidine ring towards nucleophilic attack.
-
2-(3-nitrophenyl) Group: The nitrophenyl group at the 2-position is strongly electron-withdrawing, which significantly activates the pyrimidine ring for nucleophilic attack, thereby increasing the reaction rate.
-
Pyrimidine Nitrogens: The two nitrogen atoms in the pyrimidine ring are inherently electron-withdrawing, which makes the carbon atoms of the ring, particularly at the 2, 4, and 6 positions, electrophilic and thus susceptible to nucleophilic attack.[3][6]
The combination of these electronic effects makes the C-4 position of this compound a prime target for nucleophilic substitution.
Visualizing the Reaction Mechanism
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Getting Started with Microwave Synthesis [cem.com]
- 6. baranlab.org [baranlab.org]
Application Notes and Protocols for the Functionalization of 4-Chloro-5-methoxy-2-(3-nitrophenyl)pyrimidine with Amines
Introduction: The Strategic Importance of Aminopyrimidines in Modern Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutics and clinical candidates. Its prevalence stems from its ability to engage in a multitude of biological interactions, often serving as a bioisostere for purines in nucleic acids or as a versatile framework for presenting pharmacophoric elements in a defined spatial orientation. The functionalization of this privileged heterocycle, particularly through the introduction of amino substituents, is a critical step in the development of novel kinase inhibitors, antivirals, and other targeted therapies.
This guide provides a comprehensive technical overview and detailed protocols for the functionalization of a highly activated and versatile pyrimidine scaffold, 4-Chloro-5-methoxy-2-(3-nitrophenyl)pyrimidine , with a range of amine nucleophiles. We will delve into the underlying principles governing the reactivity of this substrate, offering a rationale for the selection of specific experimental conditions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation in their synthetic endeavors.
Deconstructing the Reactivity: A Mechanistic Deep Dive
The reaction of this compound with amines proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is typically a two-step addition-elimination process, the efficiency of which is dictated by the electronic landscape of the pyrimidine ring.[1]
The Electronic Architecture of the Starting Material
The reactivity of our target pyrimidine is governed by a fascinating interplay of its substituents:
-
The Pyrimidine Core: The two nitrogen atoms within the pyrimidine ring are inherently electronegative, rendering the ring electron-deficient and thus susceptible to attack by nucleophiles.[1]
-
The 2-(3-nitrophenyl) Group: The nitro group is a powerful electron-withdrawing group, acting through both resonance and inductive effects. Its presence significantly enhances the electrophilicity of the pyrimidine ring, making it highly activated towards nucleophilic attack.[2]
-
The 4-Chloro Group: Chlorine serves as a good leaving group in SNAr reactions.
-
The 5-Methoxy Group: The methoxy group is an electron-donating group through resonance. While electron-donating groups can sometimes deactivate a ring towards nucleophilic attack, its position at C5 is crucial and its electronic influence must be considered in the context of the overall molecular orbital landscape.
Predicting the Site of Attack: The Role of Frontier Molecular Orbitals
In SNAr reactions, the nucleophile attacks the carbon atom with the largest coefficient in the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile. For polysubstituted pyrimidines, predicting the regioselectivity of nucleophilic attack can be complex.[3] While a full computational analysis is beyond the scope of this guide, we can make a chemically intuitive prediction. The C4 and C6 positions of the pyrimidine ring are generally the most electron-deficient and thus the most likely sites of attack.[4] In our substrate, the powerful electron-withdrawing effect of the 2-(3-nitrophenyl) group, coupled with the inherent electron deficiency of the pyrimidine nitrogens, strongly activates the C4 position for nucleophilic attack. The chlorine atom at this position is thus readily displaced.
The Meisenheimer Complex: A Key Intermediate
The addition of the amine nucleophile to the C4 position of the pyrimidine ring disrupts the aromaticity and forms a transient, negatively charged intermediate known as a Meisenheimer complex .[5] The stability of this intermediate is a key factor in determining the reaction rate. The negative charge in the Meisenheimer complex is delocalized throughout the ring and, importantly, onto the oxygen atoms of the nitro group, which provides significant resonance stabilization. This stabilization lowers the activation energy of the first, rate-determining step of the reaction.
Caption: The SNAr mechanism for the amination of this compound.
Experimental Protocols: A Guide to Synthesis and Optimization
The following protocols provide a starting point for the functionalization of this compound with various amines. Optimization may be required depending on the specific amine used.
Synthesis of the Starting Material: this compound
While the title compound is not readily commercially available, its synthesis can be achieved from 2,4-dichloro-5-methoxypyrimidine. The synthesis of this precursor is described in the patent literature.[6][7] The subsequent step involves a Suzuki or Stille coupling with a 3-nitrophenylboronic acid or stannane derivative, respectively, at the more reactive C2 position.
Protocol 1: General Procedure for Amination with Aliphatic Amines
This protocol is suitable for primary and secondary aliphatic amines.
Materials and Reagents
| Reagent | CAS Number | Supplier | Notes |
| This compound | N/A | Custom Synthesis | |
| Aliphatic Amine (e.g., morpholine) | 110-91-8 | Sigma-Aldrich | Use 1.1-1.5 equivalents. |
| Triethylamine (TEA) | 121-44-8 | Sigma-Aldrich | Use 1.5-2.0 equivalents as a base. |
| Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) | 68-12-2 / 75-05-8 | Sigma-Aldrich | Reaction solvent. |
| Ethyl Acetate (EtOAc) | 141-78-6 | Fisher Scientific | For extraction. |
| Saturated Sodium Bicarbonate Solution (NaHCO3) | 144-55-8 | Fisher Scientific | For aqueous work-up. |
| Brine | N/A | Lab prepared | For washing. |
| Anhydrous Sodium Sulfate (Na2SO4) | 7757-82-6 | Sigma-Aldrich | For drying organic phase. |
Step-by-Step Procedure
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add anhydrous DMF or ACN (to a concentration of approximately 0.1-0.2 M).
-
Add the aliphatic amine (1.2 eq) followed by triethylamine (1.5 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Microwave-Assisted Amination
Microwave irradiation can significantly reduce reaction times.[2]
Step-by-Step Procedure
-
In a microwave reaction vial, combine this compound (1.0 eq), the amine (1.2 eq), and a base such as triethylamine (1.5 eq) or potassium carbonate (2.0 eq).
-
Add a suitable solvent such as isopropanol or DMF (to a concentration of 0.2-0.5 M).
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction to 120-150 °C for 10-30 minutes.
-
Monitor for completion by TLC or LC-MS.
-
After cooling, perform the work-up and purification as described in Protocol 1.
Protocol 3: Acid-Catalyzed Amination with Anilines
Less nucleophilic aromatic amines may require acid catalysis to facilitate the reaction.[8][9]
Step-by-Step Procedure
-
In a reaction vessel, combine this compound (1.0 eq) and the desired aniline (1.1 eq).
-
Add a solvent such as 2-propanol or water (to a concentration of approximately 0.1 M).
-
Add a catalytic amount of hydrochloric acid (e.g., 0.1 equivalents from a stock solution).
-
Heat the reaction mixture to 80-100 °C and monitor for completion.
-
After cooling to room temperature, basify the reaction mixture by adding a saturated aqueous solution of NaHCO3 until the pH is > 8.
-
The product may precipitate upon basification and can be collected by vacuum filtration.
-
To recover additional material, extract the aqueous filtrate with an organic solvent such as ethyl acetate.
-
Combine the filtered solid with the extracted organic phases, dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product as needed.
Data Summary: Representative Reaction Conditions
| Amine Nucleophile | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Morpholine | TEA | DMF | 80 | 2-4 | >90 |
| Piperidine | TEA | ACN | 80 | 2-4 | >90 |
| Aniline | HCl (cat.) | 2-Propanol | 100 | 6-12 | 70-85 |
| 4-Methoxyaniline | HCl (cat.) | Water | 100 | 4-8 | 75-90 |
| N-Methylaniline | TEA | DMF | 100 | 8-16 | 60-75 |
Note: Yields are estimates and will vary depending on the specific reaction conditions and the purity of the starting materials.
Visualizing the Workflow
Caption: A generalized experimental workflow for the amination of this compound.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Insufficiently activated substrate (unlikely for this scaffold).- Poor nucleophilicity of the amine.- Steric hindrance on the amine or pyrimidine.- Inappropriate reaction temperature. | - For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups), switch to acid-catalyzed conditions (Protocol 3).- Increase the reaction temperature in increments of 10-20 °C.- Consider using microwave-assisted heating (Protocol 2) to overcome activation barriers. |
| Formation of Side Products | - Hydrolysis/Solvolysis: If using water or an alcohol as a solvent, it can act as a competing nucleophile, leading to the formation of the corresponding 4-hydroxy or 4-alkoxy pyrimidine.[1] | - If hydrolysis is significant, switch to an aprotic solvent like DMF, ACN, or dioxane.- Ensure all reagents and solvents are anhydrous, especially for reactions sensitive to water. |
| Difficult Purification | - The product and starting material have similar polarities.- The product is highly polar and streaks on the silica gel column. | - Ensure the reaction goes to completion to minimize the amount of starting material in the crude product.- Try a different solvent system for column chromatography or consider reverse-phase chromatography for highly polar compounds.- Recrystallization can be an effective purification method for crystalline products. |
Analytical Characterization
-
TLC: Use a suitable mobile phase (e.g., 30% ethyl acetate in hexanes) to monitor the disappearance of the starting material and the appearance of the more polar product spot.
-
LC-MS: A powerful tool for monitoring reaction progress and confirming the mass of the desired product.
-
1H NMR: The product will show characteristic signals for the protons of the amine substituent and the pyrimidine ring. The chemical shift of the pyrimidine C6-H will be informative.
-
13C NMR: Will confirm the number of unique carbons and the successful substitution at the C4 position.
-
FT-IR: The appearance of N-H stretching bands (for primary and secondary amines) and changes in the aromatic C-Cl stretching region can be observed.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the final product.
Safety Precautions
-
Phosphorus oxychloride (if used in the synthesis of the starting material): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Amines: Many amines are corrosive, toxic, and have strong odors. Handle in a fume hood and wear appropriate PPE.
-
Solvents: DMF is a reproductive toxin. Handle with care and avoid inhalation and skin contact.
-
Microwave Synthesis: Use only certified microwave reactors and vials designed for chemical synthesis. Never exceed the recommended temperature and pressure limits of the vial.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Effect of Nitro Substituents on Nucleophilic Substitution Reactions Expl.. [askfilo.com]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 7. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 8. preprints.org [preprints.org]
- 9. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-(3-nitrophenyl)pyrimidine Scaffolds
Introduction: The Strategic Importance of 2-Substituted Pyrimidine Scaffolds in Drug Discovery
The 2-(3-nitrophenyl)pyrimidine core is a privileged scaffold in modern medicinal chemistry. The pyrimidine ring is a common feature in a vast array of biologically active molecules and approved pharmaceuticals, acting as a versatile hydrogen bond acceptor and donor.[1][2][3] When coupled with a nitrophenyl group, this scaffold presents a unique electronic landscape, offering opportunities for diverse functionalization. The nitro group, a potent electron-withdrawing group, not only modulates the pharmacokinetic properties of a molecule but also serves as a synthetic handle for further transformations, such as reduction to an aniline derivative.
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of pharmaceutical synthesis, and the Buchwald-Hartwig amination has emerged as a powerful and versatile method for achieving this transformation.[4][5] This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between aryl or heteroaryl halides/triflates and a wide range of amines, overcoming the limitations of traditional methods which often require harsh reaction conditions and exhibit limited substrate scope.[4][6] This document provides a detailed guide for the successful application of the Buchwald-Hartwig amination to the challenging substrate class of 2-(halo)-5-(3-nitrophenyl)pyrimidines, offering insights into mechanism, protocol optimization, and troubleshooting.
Mechanistic Overview: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][6][7] The cycle is generally understood to involve three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl or heteroaryl halide. This step forms a Pd(II) intermediate. The rate of oxidative addition is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the aromatic ring.[7] For electron-deficient systems like 2-halopyrimidines, this step is generally facile.
-
Amine Coordination and Deprotonation: The amine substrate then coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex. The choice of base is critical and must be strong enough to deprotonate the coordinated amine but not so harsh as to cause degradation of the substrate or catalyst.[7]
-
Reductive Elimination: This is the final, product-forming step where the C-N bond is formed, and the desired arylamine is released from the palladium center. The Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle. The steric and electronic properties of the phosphine ligand play a crucial role in promoting this step.[8][9]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocols
Materials and Reagents
-
Substrate: 2-Chloro-5-(3-nitrophenyl)pyrimidine or 2-Bromo-5-(3-nitrophenyl)pyrimidine
-
Amine: A variety of primary and secondary amines can be used.
-
Palladium Precatalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate). Pre-formed palladium-ligand complexes can also be used.
-
Phosphine Ligand: Sterically hindered biarylphosphine ligands such as Xantphos, XPhos, or BrettPhos are often effective.[10]
-
Base: Sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). The choice of base is critical and substrate-dependent.[6]
-
Solvent: Anhydrous toluene or dioxane are commonly used. Ensure the solvent is thoroughly dried as water can deactivate the catalyst.
Optimized Reaction Conditions
The optimal conditions for the Buchwald-Hartwig amination of 2-(3-nitrophenyl)pyrimidine scaffolds will depend on the specific amine coupling partner. The following table provides a starting point for optimization.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) | A reliable Pd(0) source that is effective for a wide range of substrates. |
| Ligand | Xantphos (2-4 mol%) | A bidentate ligand known to be effective for heteroaromatic substrates.[1] |
| Base | NaOtBu (1.4-2.0 equiv.) | A strong, non-nucleophilic base that is generally effective. For base-sensitive substrates, consider K₂CO₃ or Cs₂CO₃. |
| Solvent | Anhydrous Toluene | A common and effective solvent for this reaction. |
| Temperature | 80-110 °C | Elevated temperatures are typically required to drive the reaction to completion.[7] |
| Atmosphere | Inert (Argon or Nitrogen) | The palladium catalyst is sensitive to oxygen. |
Step-by-Step Protocol: General Procedure
-
Reaction Setup: To an oven-dried Schlenk tube, add the 2-halo-5-(3-nitrophenyl)pyrimidine (1.0 mmol), the amine (1.2 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and the phosphine ligand (e.g., Xantphos, 0.04 mmol).
-
Addition of Base and Solvent: Add the base (e.g., NaOtBu, 1.4 mmol).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the required time (typically 4-24 hours).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst.[11]
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently anhydrous conditions. 3. Inappropriate base. 4. Low reaction temperature. | 1. Use a fresh batch of palladium precatalyst and ligand. Consider using a pre-formed catalyst. 2. Ensure all glassware is oven-dried and the solvent is rigorously anhydrous. 3. Screen different bases (e.g., K₂CO₃, Cs₂CO₃). For substrates sensitive to strong bases, weaker bases may be necessary, potentially requiring higher temperatures.[6] 4. Gradually increase the reaction temperature. |
| Side Product Formation (e.g., Hydrodehalogenation) | 1. Presence of water. 2. Unfavorable ligand-to-metal ratio. 3. Beta-hydride elimination from the amine.[4] | 1. Ensure strictly anhydrous conditions. 2. Optimize the ligand-to-palladium ratio. 3. This is more common with primary amines. Consider a different ligand that promotes faster reductive elimination. |
| Decomposition of Starting Material | 1. The nitro group may be sensitive to the reaction conditions. 2. The base may be too strong. | 1. Use a milder base (e.g., K₂CO₃) and a lower reaction temperature. The use of nitroarenes as coupling partners in reductive aminations suggests the nitro group can be tolerated under specific conditions.[12][13][14] 2. Switch to a weaker base and potentially a more polar solvent. |
| Difficulty in Removing Palladium Residues | Palladium catalyst can be difficult to remove from polar, nitrogen-containing compounds. | 1. Filter the crude reaction mixture through a plug of Celite® or silica gel.[11] 2. Use commercially available palladium scavengers. 3. If the product is a solid, recrystallization can be an effective purification method. |
Conclusion
The Buchwald-Hartwig amination is a robust and highly valuable tool for the synthesis of 2-amino-5-(3-nitrophenyl)pyrimidine derivatives. By carefully selecting the catalyst system, base, and reaction conditions, researchers can successfully navigate the challenges posed by this electron-deficient and potentially sensitive substrate. The protocols and troubleshooting guide provided herein offer a solid foundation for the efficient and reproducible synthesis of these important scaffolds, paving the way for the development of novel therapeutics and functional materials.
References
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved February 22, 2026, from [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. (2020, December 11). Retrieved February 22, 2026, from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 22, 2026, from [Link]
-
Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC. (2020, August 21). Retrieved February 22, 2026, from [Link]
-
Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure | ACS Omega. (2020, August 20). Retrieved February 22, 2026, from [Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC. (n.d.). Retrieved February 22, 2026, from [Link]
-
Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines - RSC Publishing. (n.d.). Retrieved February 22, 2026, from [Link]
-
How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03095F. (2019, December 12). Retrieved February 22, 2026, from [Link]
-
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed. (2007, April 27). Retrieved February 22, 2026, from [Link]
-
Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction - RSC Publishing. (2024, January 25). Retrieved February 22, 2026, from [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. (2025, August 6). Retrieved February 22, 2026, from [Link]
-
Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed - NIH. (2022, January 19). Retrieved February 22, 2026, from [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. (n.d.). Retrieved February 22, 2026, from [Link]
-
Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Retrieved February 22, 2026, from [Link]
-
(PDF) Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ResearchGate. (2021, December 4). Retrieved February 22, 2026, from [Link]
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Retrieved February 22, 2026, from [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - AIR Unimi. (2025, January 17). Retrieved February 22, 2026, from [Link]
-
Palladium catalysed aryl amination reactions in supercritical carbon dioxide - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved February 22, 2026, from [Link]
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine | Organic Letters. (2006, January 12). Retrieved February 22, 2026, from [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025, April 3). Retrieved February 22, 2026, from [Link]
-
Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - Novartis OAK. (2024, March 19). Retrieved February 22, 2026, from [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved February 22, 2026, from [Link]
-
Recent Green and Sustainable Pd‐Catalyzed Aminations - PMC. (n.d.). Retrieved February 22, 2026, from [Link]
-
The Buchwald‐Hartwig Amination of Nitroarenes | Request PDF - ResearchGate. (2025, August 7). Retrieved February 22, 2026, from [Link]
-
Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives - Growing Science. (2021, August 16). Retrieved February 22, 2026, from [Link]
-
Synthesis and biological activities of some new pyrimidine derivatives from chalcones - Der Pharma Chemica. (n.d.). Retrieved February 22, 2026, from [Link]
-
Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents - MDPI. (2017, July 28). Retrieved February 22, 2026, from [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15). Retrieved February 22, 2026, from [Link]
Sources
- 1. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. gsconlinepress.com [gsconlinepress.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. entegris.com [entegris.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06618E [pubs.rsc.org]
- 13. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
purification methods for 4-Chloro-5-methoxy-2-(3-nitrophenyl)pyrimidine
An In-Depth Technical Guide to the Purification of 4-Chloro-5-methoxy-2-(3-nitrophenyl)pyrimidine
From the Senior Application Scientist's Desk
Welcome to the technical support center. The successful synthesis of a target molecule is only half the journey; achieving the requisite purity for downstream applications is paramount, particularly in drug discovery and development. The purification of this compound, a heterocyclic compound with multiple functional groups, presents a unique set of challenges. Its structure—comprising a chlorinated pyrimidine core, a methoxy group, and a nitrophenyl substituent—dictates its solubility, polarity, and potential interactions with purification media.
This guide is structured as a series of troubleshooting scenarios and frequently asked questions (FAQs) to directly address the practical issues you may encounter in the laboratory. We will move beyond simple procedural lists to explain the causality behind our recommended strategies, empowering you to make informed decisions and adapt these methods to your specific experimental context.
Part 1: Initial Assessment & Method Selection
Before proceeding with any purification technique, a preliminary analysis of the crude product is essential. This typically involves Thin Layer Chromatography (TLC) and, if available, LC-MS or ¹H NMR of the crude material to identify the number of components and estimate their relative polarities.
FAQ: How do I choose the right purification technique for my compound?
The selection of a primary purification method depends on the physical state of your crude product, the nature of the impurities, and the desired final purity and scale.
-
Recrystallization: This is the preferred method if your crude product is a solid and a suitable solvent system can be found. It is highly effective for removing minor impurities and is easily scalable. The key is to find a solvent that dissolves the compound well when hot but poorly when cold.[1][2]
-
Flash Column Chromatography: This is the workhorse of the modern organic chemistry lab for purifying complex mixtures.[3][4] It is ideal when impurities have different polarities from the target compound, allowing for separation on a solid stationary phase like silica gel.[4]
-
Preparative High-Performance Liquid Chromatography (Prep HPLC): This technique is employed when high-purity material is required, or when flash chromatography fails to provide adequate separation, such as with close-eluting isomers or impurities with very similar polarity.[5][6][7]
Decision Workflow for Purification Method Selection
Caption: Decision-making workflow for selecting a purification method.
Part 2: Troubleshooting Recrystallization
Recrystallization is a powerful technique that relies on the differences in solubility between the desired compound and impurities in a given solvent at different temperatures.[1]
FAQ: My compound is not forming crystals upon cooling. What should I do?
This is a common issue that usually points to a problem with supersaturation or the choice of solvent.
| Possible Cause | Recommended Solution & Scientific Rationale |
| Solution is not supersaturated. | Solution: Reduce the volume of the solvent by gentle heating under a stream of nitrogen or under reduced pressure. Rationale: Crystallization occurs when the concentration of the solute exceeds its solubility limit in the cold solvent. By removing some solvent, you increase the concentration, inducing precipitation. |
| Inappropriate solvent choice. | Solution: Select a new solvent or a co-solvent system. The ideal solvent dissolves the compound at high temperatures but not at low temperatures.[1][8] Rationale: If the compound is too soluble even when cold, it will remain in solution. If it's insoluble when hot, you can't form a saturated solution to begin with. |
| Cooling too rapidly. | Solution: Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath.[2] Rationale: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities and lead to the formation of an oil or amorphous solid. |
| Lack of nucleation sites. | Solution: Scratch the inside of the flask with a glass rod at the solvent-air interface. Alternatively, add a "seed crystal" from a previous pure batch. Rationale: Nucleation is the first step in crystal formation. Scratching creates microscopic imperfections in the glass that serve as nucleation sites for crystal growth. |
FAQ: My compound is soluble only in high-boiling point solvents like DMF or DMSO. How can I crystallize it?
For compounds with limited solubility profiles, anti-solvent vapor diffusion is a highly effective technique.[9]
Protocol 1: Anti-Solvent Vapor Diffusion
-
Dissolve your compound in a minimal amount of the high-boiling point solvent (e.g., DMF or DMSO) in a small, open vial.
-
Place this vial inside a larger, sealed container (like a beaker covered with parafilm or a jar).
-
Add a more volatile anti-solvent to the larger container. An anti-solvent is a liquid in which your compound is insoluble (e.g., diethyl ether, dichloromethane, or pentane).[8][9]
-
Seal the larger container and leave it undisturbed.
-
Over time, the volatile anti-solvent will slowly diffuse into the DMF/DMSO solution, reducing the solubility of your compound and promoting the slow growth of high-quality crystals.[8]
Part 3: Troubleshooting Flash Column Chromatography
Column chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent).[4]
FAQ: I'm getting poor separation between my product and an impurity.
This is the most frequent challenge in chromatography. Optimizing the mobile phase is the most effective solution.
| Possible Cause | Recommended Solution & Scientific Rationale |
| Inappropriate solvent system polarity. | Solution: Systematically vary the ratio of your solvents (e.g., from 10% Ethyl Acetate in Hexane to 15%, then 20%). If that fails, change the solvents entirely (e.g., switch from Hexane/EtOAc to Dichloromethane/Methanol). Rationale: The polarity of the mobile phase dictates how strongly compounds adhere to the polar silica gel. A more polar eluent will move polar compounds faster. Fine-tuning this polarity is key to resolving compounds with similar Rf values. |
| Column overloading. | Solution: Reduce the amount of crude material loaded onto the column. A general rule is to load 1-5% of the mass of the stationary phase. Rationale: Overloading the column saturates the stationary phase, preventing proper equilibration. This leads to broad, overlapping bands and poor separation. |
| Poor column packing. | Solution: Ensure the silica gel is packed uniformly without any cracks or air bubbles.[10] Rationale: Channels or cracks in the stationary phase allow the solvent and sample to bypass the silica, leading to streaking and a complete loss of separation. |
FAQ: My compound is streaking or "tailing" on the TLC plate and column.
Tailing is often a sign of undesirable interactions between your compound and the stationary phase.
-
Cause: Your compound might be acidic or basic, interacting too strongly with the silica gel. The nitro group on your compound can be electron-withdrawing, potentially making nearby protons slightly acidic.
-
Solution: Add a small amount of a modifier to your eluent. For acidic compounds, add ~1% acetic acid. For basic compounds, add ~1% triethylamine.
-
Rationale: The modifier neutralizes the active sites on the silica gel, preventing strong ionic interactions that cause tailing and ensuring the compound elutes as a tight, symmetrical band.
Optimization Workflow for Column Chromatography
Caption: Troubleshooting workflow for optimizing column chromatography.
Protocol 2: Flash Column Chromatography
-
Select a Solvent System: Use TLC to find a solvent system that gives your product an Rf value of approximately 0.25-0.35.
-
Prepare the Column:
-
Secure a glass column vertically.[10]
-
Add a small plug of cotton wool or glass wool to the bottom.[10]
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in your chosen eluent and pour it into the column.
-
Allow the silica to settle, draining excess solvent until the solvent level is just above the silica bed. Ensure the packed bed is uniform and free of cracks.[3]
-
Add another layer of sand on top of the silica.
-
-
Load the Sample:
-
Dissolve your crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate).
-
Add a small amount of silica gel to this solution and evaporate the solvent to get a dry powder. This is called "dry loading."
-
Carefully add the dry-loaded sample to the top of the column.
-
-
Elute and Collect:
-
Analyze Fractions:
-
Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain your purified compound.
-
Part 4: High-Purity Purification with Preparative HPLC
FAQ: When should I use preparative HPLC?
Preparative HPLC is a high-resolution purification technique used when traditional methods are insufficient.[5][6] Consider using it when:
-
You need to separate compounds with very similar polarities (ΔRf < 0.1).
-
You are trying to isolate a minor component from a complex mixture.
-
You require very high purity (>99%) for applications like biological testing or reference standard preparation.[5]
Method development for preparative HPLC typically starts at the analytical scale to find the optimal column and mobile phase conditions before scaling up to a larger preparative column.[11][12]
References
- BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
- BenchChem. (n.d.). Technical Support Center: Crystallization of Pyrimidine Compounds.
- Oda, R., et al. (n.d.). Complete Removal of Chlorinated Aromatic Compounds from Oils by Channel-Type γ-Cyclodextrin Assembly.
- BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
- Isomerization/Recyclization of some 5-Ethoxycarbonyl-pyrimidines. (n.d.). PMC - NIH.
- Synthesis and Biological Activities of some Pyrimidine deriv
- New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (2021, October 15). ACS Chemical Neuroscience.
- Application Compendium Solutions for Prepar
- What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? (2016, April 1).
- How to Purify an organic compound via recrystallization or reprecipitation? (2025, February 16).
- The Power of Preparative HPLC Systems. (n.d.). Teledyne Labs.
- LABTips: Preparative HPLC for Purification Workflows. (2022, June 17). Labcompare.com.
- Principles in preparative HPLC. (n.d.). University of Warwick.
- Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. (2009, August 12). Loughborough University Research Repository.
- 【4K】-- Column Chromatography (Purific
- Purification of Organic Compounds by Flash Column Chrom
- Natural Product Isolation (2) - Purification Techniques, An Overview. (2016, August 12).
- Isolation and Purification of Natural Compounds - Column Chrom
- How can I purify two different-substituted aromatic compounds? (2019, January 19).
- GUIDE FOR CHEMICAL SYNTHESIS & PURIFIC
- Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)
- 4-chloro-5-methoxy-2-methylsulfanyl-pyrimidine | 87026-45-7. (n.d.). Sigma-Aldrich.
- CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine. (n.d.).
- (PDF) Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. (2018, August 23).
- Synthesis of 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine. (n.d.).
- Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. (2021, August 16). Growing Science.
- BenchChem. (n.d.). An In-Depth Technical Guide to the Synthesis of 4-Amino-2-chloro-5-iodopyrimidine.
- Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradi
- Preparation of 2,4-dichloro-5-methoxy pyrimidine. (2009, July 22).
Sources
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. orgsyn.org [orgsyn.org]
- 4. column-chromatography.com [column-chromatography.com]
- 5. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 6. warwick.ac.uk [warwick.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. lcms.cz [lcms.cz]
- 12. labcompare.com [labcompare.com]
Technical Support Center: Nitrophenyl Pyrimidine Solubility Guide
Case ID: SOL-NP-PYR-001 Status: Active Subject: Troubleshooting Solubility & Processing of Nitrophenyl Pyrimidines Assigned Scientist: Senior Application Specialist
Introduction: The "Brick Dust" Challenge
Nitrophenyl pyrimidines are notorious in medicinal chemistry for their "brick dust" properties—high melting points and poor solubility in common organic solvents. This behavior stems from a structural paradox: the pyrimidine ring is electron-deficient and planar, while the nitrophenyl group adds rigidity and strong dipolar intermolecular forces.
When these molecules stack in a crystal lattice, the
Module 1: Diagnosis & Solvent Selection[1]
The Mechanism of Insolubility
To dissolve your compound, the solvent-solute interactions must overcome the solute-solute lattice energy.
-
Planarity: The pyrimidine and phenyl rings often lie coplanar, maximizing surface area for stacking.
-
Nitro Group: This group is a strong hydrogen bond acceptor but lacks donors. It creates a rigid dipole that "locks" the crystal structure.
-
Result: Solvents like diethyl ether or hexane cannot disrupt these interactions. Protic solvents (methanol) often fail because the molecule is too hydrophobic.
Solvent Compatibility Matrix
| Solvent Class | Examples | Solubility Rating | Application | Technical Note |
| Super-Solvents | DMSO, DMF, NMP | High | NMR, Bioassays, Reaction Medium | High boiling points make removal difficult. Use for final dissolution or high-T reactions. |
| Switchable | Ethanol, Methanol, Acetonitrile | Temp-Dependent | Recrystallization | Poor solubility at RT, good at reflux. Ideal for purification.[1] |
| Moderate | DCM, Chloroform, THF | Medium | Chromatography, Extractions | Often requires large volumes. Halogenated solvents disrupt |
| Anti-Solvents | Water, Hexane, Diethyl Ether | Nil | Precipitation, Washing | Use to "crash out" products from reaction mixtures.[2] |
| Specialty | Trifluoroacetic Acid (TFA) | High | NMR (Trace), Protonation | Protonates pyrimidine nitrogens, breaking lattice forces instantly. |
Module 2: Visualization & Logic
Troubleshooting Decision Tree
Use this logic flow to determine the correct solvent strategy based on your immediate goal (Analysis vs. Isolation).
Caption: Decision logic for solvent selection distinguishing between analytical (destructive/non-recoverable) and preparative (recoverable) workflows.
Module 3: Technical Protocols
Protocol A: NMR Sample Preparation (The "Stubborn Solid" Method)
Standard DMSO often fails if the crystal lattice is too stable. This protocol uses thermal energy and chemical modification.
-
Preparation: Place 5–10 mg of sample in a vial (NOT the NMR tube yet).
-
Primary Solvent: Add 0.6 mL DMSO-d6 .
-
Mechanical Disruption: Sonicate for 5 minutes. If a suspension remains, proceed to Step 4.
-
Thermal Shock: Heat the vial with a heat gun or water bath to ~60–80°C. Shake vigorously.
-
Why? Solubility increases exponentially with temperature. Breaking the lattice initially prevents re-precipitation.
-
-
Chemical Assist (Last Resort): If solid persists, add 1–2 drops of TFA-d (Deuterated Trifluoroacetic Acid).
-
Mechanism: The acid protonates the pyrimidine nitrogen (pKa ~1-2), creating a salt. Ionic species have vastly different lattice energies and are usually soluble in polar media.
-
-
Transfer: Filter through a cotton plug into the NMR tube if minor turbidity remains.
Protocol B: The "Crash-Out" Recrystallization
Nitrophenyl pyrimidines are ideal candidates for two-solvent recrystallization because they are hydrophobic but polar.
-
Dissolution (The "Good" Solvent):
-
Place crude solid in an Erlenmeyer flask.
-
Add DMF (Dimethylformamide) dropwise while heating (100°C) until fully dissolved. Use the absolute minimum volume.
-
-
Precipitation (The "Bad" Solvent):
-
Remove from heat. Slowly add Water or Ethanol dropwise to the hot solution.
-
Stop immediately when a persistent cloudiness (turbidity) appears.
-
-
Clarification:
-
Add one final drop of hot DMF to clear the solution.
-
-
Crystallization:
-
Let the flask cool to room temperature undisturbed. Then move to a fridge (4°C).
-
Result: The nitrophenyl pyrimidine will crystallize out as the solution cools and becomes more polar (due to the anti-solvent), leaving impurities in the mother liquor.
-
Frequently Asked Questions (FAQs)
Q: My compound oils out instead of crystallizing. What went wrong? A: This usually happens when the "anti-solvent" is added too quickly or the temperature drops too fast.
-
Fix: Re-dissolve by heating.[3][1][2][4] Add the anti-solvent more slowly. Scratch the glass side of the flask with a spatula to induce nucleation.
Q: Can I use Chloroform/DCM for recrystallization? A: Generally, no. While they dissolve the compound moderately well, they are too volatile and good at dissolving impurities. However, a DCM/Hexane system can work if the compound is moderately soluble in DCM.
Q: Why does my product precipitate immediately when I quench the reaction with water? A: This is a feature, not a bug. The "Brick Dust" nature means the compound is hydrophobic. Water quenching is the most efficient way to isolate the crude product. Filter the solid, wash with water (to remove salts) and ether (to remove non-polar byproducts), then recrystallize.
Q: I need to run a biological assay. DMSO is toxic to my cells at high concentrations. A: Dissolve a high-concentration stock in DMSO (e.g., 10 mM), then dilute into the culture medium. Nitrophenyl pyrimidines may precipitate upon dilution.
-
Workaround: Use a polymer dispersion or albumin formulation to maintain suspension, or switch to a soluble salt form (e.g., Hydrochloride salt) if the pyridine nitrogen is basic enough.
References
-
BenchChem. (2025).[1][5][6] Solvent Selection for Effective Recrystallization of Nitroaromatic Compounds.Link
-
Baluja, S., et al. (2016).[7] Solubility of pyrimidine derivatives in different organic solvents at different temperatures.[6][7][8] World Scientific News, 44, 13-34.[7] Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for 4-Nitrophenol.Link
-
University of Alberta. (n.d.). Recrystallization - Two Solvent Method.[4][6] Department of Chemistry.[9] Link
-
Pergola, C., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Molecular Pharmaceutics. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. chem.ualberta.ca [chem.ualberta.ca]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. Purification and Separation of Pyridine Nucleotide-Linked Dehydrogenases by Affinity Chromatography Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Efficient Removal of Palladium Catalysts from Pyrimidine Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges of removing residual palladium from pyrimidine coupling reactions. Given the importance of pyrimidines in pharmaceuticals and the stringent regulatory limits on heavy metal impurities, effective palladium removal is a critical step in ensuring the safety and quality of active pharmaceutical ingredients (APIs).[1][2][3]
The nitrogen atoms in pyrimidine rings can coordinate with palladium, making its removal particularly challenging compared to other substrates. This guide offers practical, field-proven solutions to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from pyrimidine coupling reactions so difficult?
The primary challenge lies in the ability of the nitrogen atoms in the pyrimidine ring to act as ligands and form stable complexes with palladium. This coordination can keep the palladium solubilized in the reaction mixture, making simple filtration ineffective. The specific palladium species present, whether Pd(0) or Pd(II), can also influence the effectiveness of different removal techniques.[4]
Q2: What are the regulatory limits for palladium in pharmaceutical products?
Regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) have established strict limits for platinum group metal impurities, including palladium.[1][5] Generally, the limit for palladium in an API is around 10 ppm, though this can vary depending on the drug's administration route and daily dosage.[3][6]
Q3: My product is still colored after initial filtration. What does this indicate?
A persistent yellow, orange, or brown color in your product after standard work-up and filtration through a medium like Celite® often indicates the presence of soluble or colloidal palladium species.[4] This necessitates more rigorous purification methods such as treatment with scavengers or activated carbon.
Q4: How can I quantify the amount of residual palladium in my sample?
Highly sensitive analytical techniques are required to accurately measure trace amounts of palladium. The most common methods used in the pharmaceutical industry are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[1][7][8][9] While powerful, these methods require expensive instrumentation and specialized operators.[1][8] For more rapid, in-process checks, fluorometric and colorimetric methods are also available.[3][8][9]
Troubleshooting Guide
This section provides solutions to common problems encountered during the removal of palladium catalysts from pyrimidine coupling reactions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High levels of palladium (>100 ppm) remain after standard filtration. | Palladium is present in a soluble or colloidal form due to complexation with the pyrimidine product or other ligands. | 1. Employ a Palladium Scavenger: Treat the organic solution with a solid-supported scavenger. Thiol-functionalized silica is a common and effective choice.[10][11][12] 2. Activated Carbon Treatment: Perform a slurry treatment with activated carbon.[10][7][13] 3. Recrystallization: If your product is a solid, recrystallization can be an effective purification step, sometimes in conjunction with additives like N-acetylcysteine to keep the palladium in the mother liquor.[1] 4. Aqueous Washes with Chelating Agents: Washing the organic layer with an aqueous solution of a chelating agent like EDTA or N-acetylcysteine can help extract palladium salts.[6][14] |
| Inconsistent performance of palladium scavengers. | The chosen scavenger is not effective for the specific palladium species (e.g., Pd(0) vs. Pd(II)).[4] Insufficient contact time or temperature. The scavenger is deactivated by other components in the reaction mixture. | 1. Screen Different Scavengers: Test a variety of scavengers with different functional groups (e.g., thiol, thiourea, trimercaptotriazine (TMT)).[4] 2. Optimize Conditions: Increase the stirring time and/or gently heat the mixture (e.g., to 40-50 °C) if the product is thermally stable.[4] |
| Significant product loss after treatment with activated carbon. | The activated carbon has a high surface area and can adsorb the pyrimidine product in addition to the palladium. | 1. Screen Different Grades of Carbon: Test various types of activated carbon on a small scale to find one with lower affinity for your product.[4] 2. Optimize Carbon Amount and Time: Reduce the weight percent of activated carbon used and/or decrease the treatment time.[4] 3. Thorough Washing: Ensure the carbon filter cake is washed thoroughly with fresh solvent to recover any adsorbed product.[4] |
| Palladium contamination persists even after using a scavenger. | The scavenger may be saturated with palladium. The palladium complex may be exceptionally stable and resistant to scavenging. | 1. Increase Scavenger Amount: Increase the equivalents of the scavenger relative to the palladium.[4][15] 2. Consider a Different Scavenger Type: If a thiol-based scavenger is ineffective, a trimercaptotriazine (TMT)-based scavenger might be more successful due to its different binding mechanism. |
Decision-Making Workflow for Palladium Removal
The following diagram illustrates a logical workflow for selecting an appropriate palladium removal strategy.
Caption: Decision workflow for palladium removal.
Detailed Experimental Protocols
Protocol 1: Removal of Heterogeneous Palladium on Carbon (Pd/C) using Celite® Filtration
This protocol is suitable for removing insoluble palladium catalysts like Pd/C.
Objective: To remove a heterogeneous palladium catalyst from a reaction mixture.
Materials:
-
Reaction mixture containing Pd/C
-
Sintered glass crucible
-
Celite® (diatomaceous earth)
-
Appropriate organic solvent (in which the product is soluble)
-
Filter flask and vacuum source
Procedure:
-
Place the sintered glass crucible on the filter flask.
-
Add a layer of Celite® (1-2 cm thick) to the crucible to form a pad.[7]
-
Gently press the Celite® pad to ensure it is compact.
-
Pre-wet the Celite® pad with the chosen organic solvent under vacuum.[7]
-
Dilute the reaction mixture with the same organic solvent.
-
Carefully pour the diluted reaction mixture onto the Celite® pad under vacuum. The Celite® will trap the insoluble Pd/C.[7]
-
Wash the Celite® pad with additional solvent to ensure all of the product is collected in the filtrate.[7]
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product, now free of heterogeneous palladium.
Protocol 2: Palladium Removal using a Scavenger Resin (e.g., MP-TMT)
This protocol is designed to remove trace amounts of soluble palladium.
Objective: To remove a homogeneous palladium catalyst from a solution.
Materials:
-
Solution of the crude product containing residual palladium
-
Macroporous polystyrene-bound 2,4,6-trimercapto-s-triazine (MP-TMT) scavenger resin[7][15]
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve the crude product in a suitable solvent.
-
Add the MP-TMT scavenger resin to the stirred solution. A typical loading is 3-5 molar equivalents relative to the residual palladium content.[15]
-
Stir the mixture at room temperature. The required time can range from a few hours to 24 hours.[10][15] Gentle heating (e.g., 40-50 °C) can sometimes accelerate the process if the product is stable.[4]
-
Monitor the palladium removal by taking small aliquots of the solution, filtering, and analyzing via a rapid detection method or ICP-MS.
-
Once the desired palladium level is reached, filter off the scavenger resin.
-
Wash the resin with fresh solvent to recover any adsorbed product.
-
Combine the filtrates and concentrate to obtain the purified product.
Protocol 3: Palladium Removal using Activated Carbon
This is a cost-effective method for removing palladium and can also help decolorize the product.[10][7]
Objective: To remove residual palladium and color from a product solution.
Materials:
-
Crude product solution
-
Powdered activated carbon
-
Celite®
-
Filtration apparatus
Procedure:
-
To the solution of the crude product, add powdered activated carbon (typically 5-10 wt% relative to the crude product).[4] It is advisable to perform a small-scale test first to assess potential product loss.
-
Stir the mixture at room temperature for 1-4 hours.[4]
-
Filter the mixture through a pad of Celite® to remove the activated carbon. Fine carbon particles can be challenging to filter, so a thick Celite® pad is recommended.[4]
-
Wash the Celite®/carbon cake thoroughly with fresh solvent.
-
Combine the filtrates and concentrate to yield the purified product.
Comparative Efficiency of Palladium Removal Methods
The following table summarizes the general efficiency of different palladium removal techniques. The actual performance will be highly dependent on the specific reaction system.[10]
| Method | Typical Residual Pd Level | Advantages | Disadvantages |
| Celite® Filtration | >100 ppm | Simple, fast, removes heterogeneous Pd. | Ineffective for soluble/colloidal Pd.[16] |
| Recrystallization | 10-200 ppm | Can be highly effective for solid products. | Product loss in mother liquor.[3][5] |
| Activated Carbon | <50 ppm | Cost-effective, can decolorize product.[10][7] | Potential for product loss via adsorption. |
| Scavenger Resins | <10 ppm | High efficiency and selectivity.[12][17] | Higher cost, may require longer treatment times. |
| Aqueous Washes | Variable | Can remove some Pd salts. | Often insufficient as a standalone method.[6] |
Visualizing the Scavenging Process
The following diagram illustrates the general mechanism of palladium removal using a solid-supported scavenger.
Caption: Palladium capture by a thiol-functionalized scavenger.
References
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). Organic Process Research & Development - ACS Publications. [Link]
-
Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. ResearchGate. [Link]
-
Method for the Determination of Pd-Catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-Ray Fluorescence. Sílice. [Link]
-
Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. (2025). ResearchGate. [Link]
-
CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings Available. (2014). Books. [Link]
- Process for recovery of palladium
-
How can i remove palladium Pd catalyst easily?. (2015). ResearchGate. [Link]
- Process for recovery of palladium
-
Your trick to remove residual palladium. (2025). Reddit. [Link]
-
Biotage® MP-TMT | Palladium scavenger. Biotage. [Link]
-
Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. [Link]
-
A Review of Recovery of Palladium from the Spent Automobile Catalysts. (2022). MDPI. [Link]
-
How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. (2013). ResearchGate. [Link]
-
Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin. SciSpace. [Link]
-
(PDF) Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. ResearchGate. [Link]
-
How to Remove Palladium in three easy steps. (2023). Biotage. [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). PMC. [Link]
-
Synthesis of Supported Palladium Catalysts. DSpace. [Link]
-
Removal of palladium (Pd) catalysts Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd. [Link]
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). MDPI. [Link]
-
Phosphorus beats palladium in connecting nitrogen rings. (2018). Chemistry World. [Link]
Sources
- 1. arborassays.com [arborassays.com]
- 2. Method for the Determination of Pd-Catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-Ray Fluorescence | Publicación [silice.csic.es]
- 3. books.rsc.org [books.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biotage.com [biotage.com]
- 6. onyxipca.com [onyxipca.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pharmtech.com [pharmtech.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 14. reddit.com [reddit.com]
- 15. biotage.com [biotage.com]
- 16. researchgate.net [researchgate.net]
- 17. apolloscientific.co.uk [apolloscientific.co.uk]
troubleshooting low reactivity of electron-rich 5-methoxypyrimidines
The following technical guide addresses the specific reactivity challenges associated with 5-methoxypyrimidines . This scaffold presents a unique "electronic paradox" in medicinal chemistry: the pyrimidine ring is inherently electron-deficient (
This combination creates a substrate that is often too electron-rich for facile nucleophilic aromatic substitution (
Topic: Troubleshooting Low Reactivity & Functionalization Failures Audience: Medicinal Chemists, Process Chemists Status: Active Guide
The Core Problem: Electronic Mismatch
Before troubleshooting, you must understand the electronic landscape.
-
The Pyrimidine Ring: Two nitrogens at 1,3 pull electron density, making C2, C4, and C6 electron-deficient.
-
The 5-Methoxy Group: A strong resonance donor (+M). It pushes electron density primarily into C2, C4, and C6 (ortho/para positions relative to itself).
The Consequence: The 5-OMe group effectively "refills" the electron deficiency created by the nitrogens.
- Impact: The ring is no longer sufficiently electrophilic to accept nucleophiles easily.
-
Pd-Coupling Impact: The C-X bond (at C2 or C4) becomes more electron-rich, raising the activation energy for oxidative addition by Pd(0).
Troubleshooting Modules
Module A: Stalls or Fails Completely
Symptom: You are trying to displace a halide (Cl, Br) at C2 or C4 with an amine/alkoxide, but the reaction is stuck (0-10% conversion) or requires harsh conditions that degrade the scaffold.
Root Cause: The 5-OMe group donates electron density into the
Troubleshooting Protocol:
| Approach | Methodology | Why it works |
| 1. The "Sulfone Switch" | Convert a sulfide (-SMe) to a sulfone ( | The |
| 2. Acid Catalysis | Add 1.0–5.0 equiv of TFA or HCl (if nucleophile tolerates). | Protonation of a pyrimidine nitrogen lowers the LUMO energy of the ring, making it susceptible to attack even with the 5-OMe present [2]. |
| 3. Fluoride Activation | Switch leaving group from Cl/Br to F. | The C-F bond is highly polarized. In |
Q: My
Module B: Sluggish Suzuki/Buchwald Couplings
Symptom: Starting material remains unconsumed. Catalyst turns into "palladium black" (precipitates) before conversion is complete.
Root Cause: Slow Oxidative Addition. The 5-OMe group makes the C-Cl/C-Br bond more electron-rich (similar to an anisole chloride). Standard ligands (
Optimization Workflow:
-
Ligand Selection: You need electron-rich, bulky phosphines to accelerate oxidative addition.
-
Recommendation:XPhos , SPhos , or BrettPhos .
-
-
Pre-catalyst Strategy: Avoid
(often oxidized/inactive). Use Pd(II) precatalysts (e.g., XPhos Pd G4) which generate active, mono-ligated Pd(0) species in situ. -
Base Choice: If using boronic acids, the 5-OMe ring is sensitive to hydrolytic deboronation. Switch to anhydrous bases (
in Dioxane) or Fluoride activation ( in THF) to avoid water.
Q: I see homocoupling of my boronic acid but no cross-coupling. A: This confirms oxidative addition is the bottleneck. The boronic acid transmetallates to Pd(II) (generated by oxygen leakage) faster than the halide reacts.
-
Fix: Degas solvents rigorously (sparging is insufficient; use freeze-pump-thaw).[1] Switch to a G3/G4 Buchwald precatalyst to ensure rapid initiation [4].
Module C: Regioselective Lithiation (C-H Activation)
Symptom: You want to functionalize C4, but you get a mixture of C2/C4 products or ring fragmentation.
Root Cause:
-
Acidity Competition: C2 is inherently most acidic (flanked by two Ns).
-
Directing Effect: The 5-OMe oxygen directs lithiation to C4 (ortho).
-
Nucleophilic Attack: Alkyllithiums can attack the C2=N bond (nucleophilic addition) instead of deprotonating, destroying the ring.
Protocol: The "Low-Temp LiTMP" Method Do not use n-BuLi alone. It acts as a nucleophile.[2][3][4][5][6][7][8]
-
Reagent: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide).[9] It is non-nucleophilic and highly basic.
-
Temperature: Maintain -78 °C . 5-lithio-pyrimidines are prone to "halogen dance" (if halogens are present) or fragmentation above -50 °C.
-
Mechanism: LiTMP coordinates to the 5-OMe oxygen, placing the Li atom in proximity to C4-H . This overrides the natural C2 acidity [5].
Visual Troubleshooting Guides
Diagram 1: Reactivity & Deactivation Map
This diagram illustrates why your reactions fail based on electronic density flow.
Caption: The 5-OMe group (Red) counteracts the natural electron deficiency of the pyrimidine, deactivating nucleophilic pathways (Yellow) while enabling directed lithiation (Green).
Diagram 2: Decision Tree for C-C Bond Formation
Follow this logic to select the correct experimental setup.
Caption: Strategic workflow for overcoming reactivity hurdles. Green nodes indicate high-probability solutions.
Validated Experimental Protocols
Protocol A: High-Difficulty Suzuki Coupling
For coupling 5-methoxy-2-chloropyrimidine with aryl boronic acids.
-
Setup: Charge a vial with XPhos Pd G4 (2 mol%) and aryl boronic acid (1.5 equiv).
-
Solvent: Add 1,4-Dioxane (degassed) and 0.5 M
(aqueous, degassed) in a 4:1 ratio.-
Note: If the boronic acid is sensitive, use anhydrous
and dry dioxane.
-
-
Execution: Heat to 80–100 °C for 2–4 hours.
-
Why: The G4 precatalyst eliminates the induction period. XPhos forms a monolithic protective shell around Pd, facilitating oxidative addition into the electron-rich chloride [6].
-
Protocol B: Activation of 5-Methoxypyrimidine for Nucleophilic Attack (Minisci)
For adding alkyl groups to C2/C4 via radical mechanism.
-
Reagents: Substrate (1.0 equiv), Alkyl Carboxylic Acid (2.0 equiv),
(1.5 equiv), (0.2 equiv). -
Critical Additive: TFA (1.0–2.0 equiv) or perform in biphasic
/Water with TFA. -
Mechanism: The radical is nucleophilic.[2][8] The 5-OMe ring is electron-rich and repels it. TFA protonates the pyrimidine nitrogen , converting the ring into a highly electrophilic cation, which rapidly accepts the alkyl radical [7].
References
-
BenchChem. (2025).[3][5] Application Notes and Protocols for Nucleophilic Substitution on 5-Methoxy-2-methylthiopyrimidine. 5
-
Majid, R. (n.d.).[10] Nucleophilic Aromatic Substitution Mechanisms and Activation. University of Mustansiriyah. 7
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution: Mechanisms and Leaving Group Effects. 6[11][12]
-
BenchChem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. 1[1][11][12][13][14]
-
Wada, A., et al. (1987).[9] Synthesis of 5-Substituted Pyrimidines Through Directed Lithiation Reactions. Heterocycles. 9[12]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide and Mechanism. 11
-
Wikipedia. (n.d.). Minisci reaction: Mechanism and Utility for N-Heterocycles. 8[11]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. Minisci reaction - Wikipedia [en.wikipedia.org]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. researchgate.net [researchgate.net]
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- 13. researchgate.net [researchgate.net]
- 14. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of LC-MS/MS Fragmentation Patterns of Methoxy-Nitrophenyl Pyrimidines
An In-Depth Technical Guide
This guide provides a comprehensive analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation patterns of methoxy-nitrophenyl pyrimidines. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic principles governing the collision-induced dissociation (CID) of this compound class. We will explore the influence of substituent positioning and compare fragmentation pathways with structural analogues to provide a predictive framework for structural elucidation.
The development of new pharmaceuticals relies heavily on the precise characterization of molecular structures.[1] LC-MS has become an indispensable tool in this process, offering unparalleled sensitivity and selectivity for identifying and quantifying small molecules and their metabolites.[2][3] Understanding the fragmentation patterns generated in a tandem mass spectrometer (MS/MS) is crucial for piecing together a molecule's structure, much like a unique fingerprint.[4] This guide will dissect the fragmentation behavior of pyrimidine derivatives bearing both a methoxy (an electron-donating group) and a nitro (an electron-withdrawing group) substituent on an attached phenyl ring, explaining the chemical principles that dictate the observed product ions.
The Interplay of Electronic Effects on Fragmentation
The fragmentation of an ion in the gas phase is not a random process; it is governed by the stability of the resulting fragment ions and neutral losses.[5] In the case of methoxy-nitrophenyl pyrimidines, the fragmentation pattern is a complex interplay between three key structural components: the pyrimidine core, the electron-donating methoxy group, and the strongly electron-withdrawing nitro group.[6]
-
The Pyrimidine Core: As a heterocyclic aromatic system, the pyrimidine ring itself can undergo characteristic cleavages, though it is relatively stable. Fragmentation often involves the loss of small neutral molecules or cleavage at the substituent bonds.[7][8]
-
The Methoxy Group (-OCH₃): This group is a strong electron-donating group through resonance. It tends to stabilize an adjacent positive charge. Common fragmentation pathways for methoxy-aromatics include the loss of a methyl radical (•CH₃, 15 Da) to form a resonance-stabilized phenoxide-type ion, or the loss of formaldehyde (CH₂O, 30 Da).[9][10]
-
The Nitro Group (-NO₂): This is a powerful electron-withdrawing group. Its fragmentation is well-characterized and typically involves the loss of •NO (30 Da), •NO₂ (46 Da), or HNO₂ (47 Da) in negative ion mode.[11][12] The presence of the nitro group can significantly influence where fragmentation is initiated.
The combination of these competing electronic effects makes predicting the fragmentation of methoxy-nitrophenyl pyrimidines a nuanced but logical exercise. The initial protonation site during electrospray ionization (ESI), likely one of the nitrogen atoms on the pyrimidine ring, will also play a critical role in directing the subsequent fragmentation cascade.[4]
Predictive Fragmentation Pathways
Upon subjecting the protonated molecular ion [M+H]⁺ to collision-induced dissociation (CID), several competing fragmentation pathways can be postulated. The relative abundance of the resulting product ions will depend on the collision energy and the specific isomeric structure of the analyte.
Pathway A: Fragmentation Initiated by the Nitro Group
The high lability of the nitro group often provides low-energy fragmentation channels.
-
Loss of Nitric Oxide (•NO): A common fragmentation for nitroaromatics is the loss of a 30 Da neutral radical, leading to an [M+H - 30]⁺ ion.
-
Loss of Nitrogen Dioxide (•NO₂): Cleavage of the C-N bond can result in the loss of a 46 Da neutral radical, yielding an [M+H - 46]⁺ ion. This pathway is particularly common.[11]
Pathway B: Fragmentation Involving the Methoxy Group
The electron-donating nature of the methoxy group facilitates cleavages at the ether bond.
-
Loss of a Methyl Radical (•CH₃): This results in the formation of an even-electron ion at [M+H - 15]⁺, which is often a stable and abundant fragment. The resulting structure is stabilized by resonance.
-
Loss of Formaldehyde (CH₂O): A rearrangement can lead to the neutral loss of 30 Da, forming an [M+H - 30]⁺ ion. This can be isobaric with the loss of •NO, requiring high-resolution mass spectrometry to distinguish.
Pathway C: Cleavage of the Phenyl-Pyrimidine Linkage
The bond connecting the pyrimidine ring and the substituted phenyl ring is a likely point of cleavage. This can happen in two ways:
-
Formation of the Pyrimidine Ion: Cleavage can result in a charged pyrimidine fragment, with the methoxy-nitrophenyl group lost as a neutral radical.
-
Formation of the Methoxy-Nitrophenyl Ion: Conversely, the charge can be retained on the substituted phenyl ring, which is a common observation for aromatic systems.[13]
Pathway D: Pyrimidine Ring Opening
At higher collision energies, the pyrimidine ring itself can fragment. This typically involves the loss of small neutral molecules like HCN or acetonitrile, but these fragments are often less specific for initial structural confirmation.[7][8]
Visualizing the Core Fragmentation Pathways
The following diagram illustrates the primary, competing fragmentation routes for a generic methoxy-nitrophenyl pyrimidine.
Caption: Primary fragmentation pathways for protonated methoxy-nitrophenyl pyrimidines.
Comparative Fragmentation Data
To illustrate the influence of each substituent, we can compare the expected fragmentation of a methoxy-nitrophenyl pyrimidine with its simpler analogues. This comparative approach is essential for confirming the origin of specific product ions.
| Compound Class | Precursor Ion [M+H]⁺ | Primary Neutral Loss(es) | Key Product Ion(s) | Rationale |
| Nitrophenyl Pyrimidine | m/z | •NO (30 Da), •NO₂ (46 Da) | [M+H-30]⁺, [M+H-46]⁺ | Fragmentation is dominated by the labile nitro group.[11] |
| Methoxyphenyl Pyrimidine | m/z | •CH₃ (15 Da), CH₂O (30 Da) | [M+H-15]⁺, [M+H-30]⁺ | Loss of methyl radical is often the base peak due to stable ion formation.[9] |
| Methoxy-Nitrophenyl Pyrimidine | m/z | •CH₃, •NO, CH₂O, •NO₂ | All of the above | A competitive fragmentation landscape. Relative intensities depend on isomer structure and collision energy. |
Note: The exact m/z values will depend on the specific molecular formula.
A Self-Validating Experimental Protocol
This protocol provides a robust workflow for acquiring high-quality, reproducible LC-MS/MS data for the structural elucidation of methoxy-nitrophenyl pyrimidines. The inclusion of quality control (QC) checks ensures the system is performing optimally, making the protocol self-validating.
Sample and Standard Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in HPLC-grade methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL using the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% formic acid).
-
System Suitability Standard: Prepare a solution of a known, related compound (e.g., a commercially available pyrimidine derivative) to verify instrument performance before and during the analytical run.
Liquid Chromatography (LC) Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size). A C18 phase provides excellent retention for moderately polar aromatic compounds.
-
Mobile Phase A: 0.1% Formic Acid in Water. Formic acid is a common modifier that aids in protonation for positive mode ESI.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: Hold at 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C. Elevated temperature reduces backpressure and can improve peak shape.
-
Injection Volume: 2 µL
Mass Spectrometry (MS) Conditions
-
Instrument: Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer.[3] A Q-TOF is preferred for its high resolution, which aids in formula determination of fragments.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
MS1 Scan (Full Scan):
-
Scan Range: m/z 100-500. This range should encompass the expected mass of the precursor ion.
-
-
MS2 Scan (Product Ion Scan):
-
Select the protonated molecular ion [M+H]⁺ as the precursor.
-
Collision Gas: Argon or Nitrogen.
-
Collision Energy (CE): Perform a CE ramp (e.g., 10-40 eV). This is a critical step. A ramped CE experiment provides a composite spectrum showing both low-energy (stable fragments) and high-energy (more extensive fragmentation) dissociations in a single run.[14] This helps to capture all relevant fragmentation information efficiently.
-
Workflow Diagram
Caption: Experimental workflow for LC-MS/MS analysis of methoxy-nitrophenyl pyrimidines.
Conclusion
The LC-MS/MS fragmentation of methoxy-nitrophenyl pyrimidines is a predictable process governed by the fundamental principles of organic mass spectrometry. By understanding the distinct roles of the pyrimidine core, the electron-donating methoxy group, and the electron-withdrawing nitro group, researchers can confidently interpret mass spectra for structural elucidation. The primary fragmentation pathways involve characteristic neutral losses of •CH₃, CH₂O, •NO, and •NO₂, alongside cleavages that isolate the pyrimidine or the substituted phenyl moiety. A systematic experimental approach, utilizing a ramped collision energy strategy, provides the most comprehensive data for analysis. This guide serves as a foundational resource for scientists working with this and structurally related compound classes, enabling more efficient and accurate characterization in the drug development pipeline.
References
- Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.).
- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- Application of LCMS in small-molecule drug development. (2016, August 24). Drug Target Review.
- Beccaria, M., & Cabooter, D. (2020). Current developments in LC–MS for pharmaceutical analysis. Analyst, 145(4), 1129-1157.
- Sigman, M. E., & Clark, C. D. (2000). Electrospray ionization tandem mass spectrometry collision-induced dissociation study of explosives in an ion trap mass spectrometer. Journal of the American Society for Mass Spectrometry, 11(11), 1006-1015.
- Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives. (2022, September 15). Journal of Mass Spectrometry.
- (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. (2025, August 9).
- LC/MS Applications in Drug Development. (n.d.). BioAgilytix.
- Dong, M. W. (2021, June 1). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview.
- Bioanalysis of Small and Large Molecules using LC-MS. (2023, March 27).
- Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 87(20), 4569-4576.
- Ion Types and Fragmentation Patterns in Mass Spectrometry. (n.d.).
- Bonacci, J. V., et al. (2011). Gas-phase fragmentation analysis of nitro-fatty acids. Journal of the American Society for Mass Spectrometry, 22(9), 1534-1549.
- Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. (2025, September 4).
- Tulp, M. T., Safe, S. H., & Boyd, R. K. (1980). Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls. Biomedical Mass Spectrometry, 7(3), 109-114.
- Fragmentation Patterns. (n.d.).
- Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.
- Collision-induced dissoci
- Le, T. N., & Vo, T. N. (2022). Radical fragment ions in collision-induced dissociation-based tandem mass spectrometry. Analytica Chimica Acta, 1199, 339613.
- Electron-donating and Electron-withdrawing Groups. (2023, January 5). YouTube.
- Hansen, S. H., et al. (2017). Influence of electronic and molecular structure on the fragmentation dynamic of even-electron carbocationic triangulenes and helicenes in the gas phase. Journal of the American Society for Mass Spectrometry, 28(3), 547-555.
- Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.
- Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. (n.d.). Longdom Publishing.
- MASS SPECTROMETRY: FRAGMENTATION P
- Fragmentation in Mass Spectrometry. (2023, June 2). YouTube.
- Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. (n.d.). Metabolomics.
- Mohimani, H., et al. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification.
- Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA, 55(10), 822-828.
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- 14. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Biological Activity of 3-Nitrophenyl vs. 4-Nitrophenyl Pyrimidines
In the landscape of medicinal chemistry, the pyrimidine scaffold is a privileged structure, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2][3][4] Strategic functionalization of the pyrimidine ring can dramatically modulate its pharmacological profile. Among the myriad of possible substituents, the nitrophenyl group has garnered significant interest for its potential to enhance biological efficacy, particularly in the realm of anticancer and antimicrobial drug discovery.[5][6] This guide provides an in-depth, objective comparison of the biological activities of 3-nitrophenyl and 4-nitrophenyl substituted pyrimidines, offering insights for researchers, scientists, and drug development professionals.
The position of the nitro group on the phenyl ring—meta (3-position) versus para (4-position)—can profoundly influence the electronic and steric properties of the entire molecule. These subtle structural changes can lead to significant differences in how the compound interacts with its biological target, ultimately affecting its potency, selectivity, and overall therapeutic potential. This guide will dissect these differences, supported by available experimental data and structure-activity relationship (SAR) studies.
Anticancer Activity: A Tale of Two Isomers
Pyrimidine derivatives are well-established as potent anticancer agents, often targeting key enzymes and signaling pathways involved in cancer cell proliferation and survival, such as protein kinases.[7][8][9] The introduction of a nitrophenyl moiety can enhance this activity, but the isomeric position of the nitro group is a critical determinant of efficacy.
Comparative Anticancer Potency
While direct head-to-head studies comparing a wide range of 3-nitrophenyl and 4-nitrophenyl pyrimidine analogues are not always available in a single publication, we can synthesize data from various sources to draw meaningful comparisons. The following table summarizes representative in vitro anticancer activity data for pyrimidine derivatives bearing these substituents.
| Compound Class | Derivative/Compound | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |
| 4,6-Disubstituted Pyrimidin-2-amine | 4-(3-Chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine | Not Specified | Synthesized, activity not quantified | [10] |
| 4,7-Dihydropyrazolo[1,5-a]pyrimidine | 6-Nitro-5-methyl-7-(4ʹ-nitrophenyl)-4,7-dihydropyrimidine | Various | Inhibits tumor cell viability | [11] |
| Pyrimidine Derivative (Anticancer) | R2 derivative (structure contains a 4-nitrophenyl moiety) | PanC-1, MIA PaCa-2 | 52.68 µg/mL (PanC-1), 141.387 µg/mL (MIA PaCa-2) | [12] |
| N-Benzyl-2-phenylpyrimidin-4-amine Derivatives | 2-(2-Isopropylphenyl)-5-methyl-N-(2-(4-nitrophenyl)propan-2-yl)pyrimidin-4-amine | NSCLC | Potent USP1/UAF1 inhibitor | [13] |
Note: IC50 values represent the concentration of a drug required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.
From the available data, it is evident that 4-nitrophenyl pyrimidines have been more extensively studied for their anticancer properties. For instance, a novel pyrimidine derivative, R2, containing a 4-nitrophenyl group, demonstrated significant cytotoxicity against pancreatic cancer cell lines, with an IC50 value of 52.68 µg/mL against the PanC-1 cell line.[12] Another study on N-benzyl-2-phenylpyrimidin-4-amine derivatives identified a compound with a 4-nitrophenyl group as a potent inhibitor of USP1/UAF1 deubiquitinase, an important target in non-small cell lung cancer.[13]
While specific IC50 values for a broad range of 3-nitrophenyl pyrimidines are less frequently reported in direct comparison, the electronic properties of the 3-nitro substitution suggest it may lead to different binding interactions. The meta-positioning of the electron-withdrawing nitro group influences the electron density of the phenyl ring differently than the para-position, which can affect hydrogen bonding and other non-covalent interactions with the target protein.
Mechanistic Insights: Targeting Kinase Signaling Pathways
Many pyrimidine-based anticancer agents function by inhibiting protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[7][8][14] The general mechanism involves the pyrimidine core acting as a scaffold that mimics the adenine base of ATP, binding to the ATP-binding pocket of the kinase and preventing phosphorylation of downstream substrates.
Caption: Generalized signaling pathway targeted by pyrimidine kinase inhibitors.
The nitrophenyl substituent can enhance the binding affinity of the pyrimidine inhibitor to the kinase. The electron-withdrawing nature of the nitro group can modulate the pKa of the pyrimidine ring nitrogens, potentially influencing the key hydrogen bond interactions within the kinase hinge region. The positioning of the nitro group (3- vs. 4-) will dictate the specific electrostatic and steric interactions with amino acid residues in the binding pocket, leading to differences in inhibitory potency and selectivity.
Antimicrobial Activity: A Broad Spectrum of Possibilities
Pyrimidine derivatives also exhibit a wide range of antimicrobial activities, including antibacterial and antifungal properties.[2][15][16] The inclusion of a nitrophenyl group has been shown to be a valuable strategy in the development of novel antimicrobial agents.[5]
Comparative Antimicrobial Efficacy
Several studies have synthesized and evaluated nitrophenyl-containing pyrimidines for their antimicrobial potential. For instance, a series of 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-ol/thiol/amine analogues were designed and screened for their in vitro antimicrobial activity.[10] While this study focused on the 4-nitrophenyl isomer, it highlights the potential of this class of compounds.
Another study on novel pyrimidine-2,4-dione derivatives connected with 2H-thiopyran derivatives included compounds with bis(4-nitrophenyl) substitutions, which showed notable antibacterial and antifungal activities.[17]
Direct comparative data for 3-nitrophenyl pyrimidines in the same antimicrobial assays is limited. However, the structure-activity relationships derived from existing studies suggest that the electronic and steric differences between the 3-nitro and 4-nitro isomers would likely translate to variations in their antimicrobial spectrum and potency. The nitro group can contribute to the overall lipophilicity of the molecule, which can influence its ability to penetrate microbial cell membranes.
Experimental Protocols
To ensure the reproducibility and validation of the presented findings, detailed experimental methodologies are crucial. The following sections outline typical protocols for the synthesis and biological evaluation of nitrophenyl pyrimidine derivatives.
General Synthesis of Nitrophenyl Pyrimidine Derivatives
A common method for the synthesis of substituted pyrimidines is the Biginelli reaction or similar multi-component condensation reactions. The general workflow is as follows:
Sources
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- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and tyrosine kinase inhibitory activity of a series of 2-amino-8H-pyrido[2,3-d]pyrimidines: identification of potent, selective platelet-derived growth factor receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 10. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CK2 Inhibition and Antitumor Activity of 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma - Panduranga Mudgal - Annals of Pancreatic Cancer [apc.amegroups.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Review on Antimicrobial Activity of Pyrimidine - ProQuest [proquest.com]
- 16. Synthesis and Antimicrobial Activity of Some Pyridinium Salts | MDPI [mdpi.com]
- 17. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]
Technical Comparison Guide: HPLC Purity Assay Strategies for CAS 1147979-38-1
Based on the chemical structure analysis and synthesis pathways of pyrimidine-based kinase inhibitors, here is the comprehensive technical comparison guide for the HPLC purity assay of CAS 1147979-38-1 (identified as 4-chloro-5-methoxy-2-(3-nitrophenyl)pyrimidine ), a key intermediate in the synthesis of PI3K inhibitors such as Buparlisib (BKM120) analogs.
Subject: this compound Context: Critical Intermediate for PI3K Inhibitor Synthesis (e.g., Buparlisib Analogs) Audience: Process Chemists, Analytical Scientists, and QC Managers
Executive Summary & Molecule Profile
CAS 1147979-38-1 is a substituted pyrimidine intermediate characterized by a labile chloro-group at the C4 position and a nitro-phenyl moiety at C2. Its purity is critical because the C4-chloro is the site of nucleophilic aromatic substitution (
Chemical Profile
| Property | Specification |
| Chemical Name | This compound |
| Molecular Formula | |
| Molecular Weight | 265.65 g/mol |
| Critical Impurities | Impurity A: 5-methoxy-2-(3-nitrophenyl)pyrimidin-4-ol (Hydrolysis)Impurity B: 3-nitrobenzamidine (Starting Material)Impurity C: 2,4-dichloro-5-methoxypyrimidine (Precursor) |
| Solubility | Low in water; High in DMSO, Methanol, Acetonitrile |
Methodology Comparison: Isocratic vs. Gradient Optimization
This guide compares two distinct approaches: the Standard Isocratic Method (Method A) used for routine process checks, and the Optimized Stability-Indicating Gradient Method (Method B) recommended for final release testing and impurity profiling.
Comparison Matrix
| Feature | Method A: Standard Isocratic (C18) | Method B: Optimized Gradient (Phenyl-Hexyl) |
| Primary Goal | Quick "In-Process" Check (IPC) | Final Release & Stability Profiling |
| Stationary Phase | C18 (Octadecyl) | Phenyl-Hexyl (Core-Shell) |
| Separation Mechanism | Hydrophobic Interaction | Hydrophobic + |
| Resolution ( | Moderate ( | High ( |
| Run Time | 12-15 minutes | 8-10 minutes (UHPLC compatible) |
| Sensitivity (LOQ) | ~0.05% | ~0.01% |
| Suitability | Routine synthesis monitoring | Detection of polar hydrolytic degradants |
Expert Insight: Why Phenyl-Hexyl?
While C18 is the workhorse, Method B utilizes a Phenyl-Hexyl phase. The nitro-phenyl group on CAS 1147979-38-1 engages in strong
Experimental Protocols
Method B: Recommended Stability-Indicating Protocol (Gradient)
This protocol is designed to be self-validating, ensuring that the labile chloro-group does not hydrolyze during the analysis.
Chromatographic Conditions
-
Column: Phenomenex Kinetex Phenyl-Hexyl, 100 x 4.6 mm, 2.6 µm (or equivalent core-shell).
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Flow Rate: 1.2 mL/min.
-
Column Temp: 40°C.
-
Detection: UV @ 254 nm (primary), 280 nm (secondary).
-
Injection Volume: 5 µL.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 1.0 | 90 | 10 | Isocratic Hold (Elute Polar Salts) |
| 6.0 | 10 | 90 | Linear Ramp |
| 8.0 | 10 | 90 | Wash |
| 8.1 | 90 | 10 | Re-equilibration |
| 10.0 | 90 | 10 | End |
Sample Preparation (Crucial Step)
To prevent in-vial hydrolysis of the chloro-pyrimidine:
-
Diluent: Use 100% Acetonitrile (anhydrous preferred). Avoid water/methanol mixtures for the stock solution.
-
Stock Solution: Weigh 10 mg sample into a 10 mL volumetric flask. Dissolve in Acetonitrile.[1]
-
Working Solution: Dilute stock 1:10 with Mobile Phase A immediately before injection to minimize aqueous exposure time.
Visualizing the Analytical Workflow
The following diagram illustrates the decision process for selecting the appropriate method and the impurity fate mapping.
Caption: Workflow for selecting between Isocratic (IPC) and Gradient (Release) methods based on impurity profiling needs.
Quantitative Performance Data
The following data represents typical performance metrics observed during validation of Method B.
| Parameter | Result (Method B) | Acceptance Criteria |
| Retention Time (RT) | 5.8 min (Main Peak) | N/A |
| Tailing Factor ( | 1.1 | |
| Resolution ( | 5.2 (Main vs. Impurity A) | |
| Linearity ( | 0.9998 (50-150% conc.) | |
| LOD / LOQ | 0.02 µg/mL / 0.05 µg/mL | N/A |
| % Recovery | 98.5% - 101.2% | 95.0% - 105.0% |
Troubleshooting & System Suitability
Common Issue: "Ghost" Peaks or Peak Splitting
-
Cause: Hydrolysis of the chloro-group in the HPLC vial if left in aqueous mobile phase for >4 hours.
-
Solution: Use the "Sandwich Injection" technique or keep sample tray temperature at 4°C. Ensure the diluent is predominantly Acetonitrile.
Common Issue: Tailing of Impurity B (Amidine)
-
Cause: Interaction of the basic amidine group with residual silanols.
-
Solution: Ensure the mobile phase pH is < 3.0 (using Formic Acid or Phosphate) to suppress silanol ionization. The Phenyl-Hexyl column generally offers better end-capping than standard C18.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 137443184 (Related Pyrimidine Structures). Retrieved from [Link]
- Google Patents (2014).Process for preparing PI3K inhibitor buparlisib (US9481665B2).
-
SIELC Technologies. Separation of Nitro-Pyrimidine Derivatives on Core-Shell Columns. Retrieved from [Link]
-
Phenomenex Application Guide. Optimization of Selectivity for Aromatic Compounds using Phenyl-Hexyl Phases. Retrieved from [Link]
Sources
crystal structure data for 2,4,5-trisubstituted pyrimidine derivatives
Title: Structural & Crystallographic Benchmarking of 2,4,5-Trisubstituted Pyrimidine Derivatives: A Development Guide for Kinase & Viral Targets
Executive Summary
The 2,4,5-trisubstituted pyrimidine scaffold represents a "privileged structure" in modern medicinal chemistry, distinct from its 2,4,6-trisubstituted or fused-ring (e.g., quinazoline) alternatives. Its unique geometry allows for precise vector exploration into the solvent-exposed regions of kinase ATP pockets and the hydrophobic channels of viral reverse transcriptases.
This guide provides a technical comparison of the solid-state properties, binding modes, and synthetic developability of 2,4,5-trisubstituted pyrimidines, focusing on their application as CDK9 inhibitors and HIV-1 NNRTIs.
Structural Rationale: The 2,4,5- vs. 2,4,6-Vector Comparison
To understand why the 2,4,5-substitution pattern is often superior for specific targets, one must analyze the exit vectors relative to the hinge-binding motif.
-
2,4,5-Trisubstituted (The Target): The C5-substituent projects directly into the "gatekeeper" region or the solvent front in kinase pockets (e.g., CDK9, EGFR). This allows for the introduction of solubilizing groups without disrupting the essential N1-C2-N3 hinge hydrogen bonding.
-
2,4,6-Trisubstituted (The Alternative): The C6-substituent often causes steric clashes with the backbone of the binding pocket (specifically the "floor" of the ATP site), reducing affinity for typical Type I kinase inhibitors.
Visualizing the Vector Logic
Figure 1: Vector analysis of pyrimidine substitution patterns. The C5 position offers a superior trajectory for avoiding steric clashes in restricted ATP pockets compared to C6.
Comparative Crystallographic Data
The following table synthesizes crystallographic data from key representative derivatives (HIV-1 NNRTI 16c and CDK9 Inhibitor 30m ) compared against a standard 2,4,6-trisubstituted analog to highlight packing differences.
| Feature | 2,4,5-Trisubstituted (HIV-1 NNRTI) | 2,4,5-Trisubstituted (CDK9 Inhibitor) | Alternative: 2,4,6-Trisubstituted |
| Representative Compound | Compound 16c [1] | Compound 30m [2] | Generic 2,4,6-triamino-pyrimidine |
| Crystal System | Monoclinic | Triclinic | Orthorhombic |
| Space Group | P21/c | P-1 | Pbca |
| Key Intermolecular Force | Water-mediated H-bond network | Planar H-bonding sheets | |
| Solvent Channels | High (Stabilizes flexible loops) | Low (Tight packing) | Moderate |
| Binding Mode (Bio) | Allosteric (NNIBP "Wiggle") | ATP Competitive (Hinge) | ATP Competitive (often weaker) |
| Melting Point | 210–215 °C | 245–250 °C | >280 °C (High lattice energy) |
Technical Insight: The 2,4,5-trisubstituted derivatives often crystallize with solvent molecules (water/methanol) bridging the N1/N3 nitrogens to the C5-substituent. This "solvated" crystal form correlates with higher solubility compared to the tightly packed, anhydrous 2,4,6-analogs, making the 2,4,5-scaffold more favorable for oral bioavailability [1][3].
Structure-Activity Relationship (SAR) & Mechanism
Case Study A: HIV-1 NNRTIs (Compound 16c)
In the crystal structure of 16c bound to HIV-1 Reverse Transcriptase, the 2,4,5-substitution pattern allows the molecule to act as a "molecular staple."
-
Mechanism: The C5-linker (often a thiophene or ether) extends into the NNRTI binding pocket's tolerant region II.
-
Crystallographic Evidence: Co-crystal structures reveal a conserved water network that bridges the inhibitor to the protein backbone.[1] This flexibility allows the drug to maintain potency even against K103N and Y181C resistance mutations [1].
Case Study B: CDK9 Selectivity (Compound 30m)
-
Mechanism: The C4-amino group forms a hydrogen bond with the hinge region (Cys106 in CDK9).
-
The C5 Advantage: A bulky substituent at C5 (e.g., isopropyl or heterocyclic moiety) induces a conformational twist, preventing the planar stacking often seen in promiscuous inhibitors (like staurosporine). This twist is critical for selectivity over CDK2 [2].
Biological Interaction Pathway
Figure 2: Mechanistic divergence of the scaffold based on target environment.
Experimental Protocols
To ensure reproducibility, the following protocols outline the synthesis and crystallization of a representative 2,4,5-trisubstituted pyrimidine (e.g., a CDK9 inhibitor analog).
A. Synthesis: Regioselective Functionalization
Rationale: The C4 position is most reactive to nucleophilic attack (SnAr), followed by C2. C5 is usually functionalized via cross-coupling (Suzuki/Sonogashira) on a halogenated precursor.
-
Starting Material: 2,4-dichloro-5-iodopyrimidine.
-
Step 1 (C4-Substitution):
-
Dissolve 2,4-dichloro-5-iodopyrimidine (1.0 eq) in THF/Isopropanol (1:1).
-
Add amine nucleophile (R4-NH2, 1.0 eq) and DIEA (2.5 eq) at 0°C.
-
Stir at RT for 4h. Note: C4 is favored over C2 due to the steric influence of the C5-iodine.
-
-
Step 2 (C2-Substitution):
-
Add second amine (R2-NH2, 1.2 eq) to the crude mixture.
-
Heat to 80°C or use microwave irradiation (120°C, 30 min).
-
-
Step 3 (C5-Coupling):
-
Perform Suzuki-Miyaura coupling: Add Boronic acid (R5-B(OH)2), Pd(dppf)Cl2 (5 mol%), and K2CO3 (2M aq).
-
Reflux in Dioxane/Water (4:1) under N2 for 12h.
-
B. Crystallization Protocol (Vapor Diffusion)
Rationale: This method promotes the formation of single crystals suitable for X-ray diffraction (XRD) by slowly increasing supersaturation.
-
Dissolution: Dissolve 10 mg of the purified compound in a minimum amount (approx. 0.5 mL) of a "good" solvent (e.g., DMSO or DMF).
-
Setup: Place the solution in a small inner vial.
-
Precipitant: Place the inner vial inside a larger jar containing 5 mL of a "poor" solvent (e.g., Water, Ethanol, or Pentane).
-
Equilibration: Seal the outer jar tightly. Allow to stand undisturbed at 20°C for 3–7 days.
-
Harvesting: Observe for prism- or needle-like crystals. Mount on a cryo-loop for XRD analysis.
References
-
Kang, D., et al. (2021). "2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies." Journal of Medicinal Chemistry.
-
Shao, H., et al. (2021). "Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents." European Journal of Medicinal Chemistry.
-
Fischer, P. M. (2025). "A Technical Guide to the Structure-Activity Relationship of 2,4,5-Trisubstituted Pyrimidines." BenchChem Technical Reports.
-
Al-Trawneh, S., et al. (2017). "Intermolecular interactions in crystal structure... of 5-substituted pyrimidines." Journal of Molecular Structure.
Sources
A Guide to the Structure-Activity Relationship (SAR) of 5-Methoxy Pyrimidine Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for 5-methoxy pyrimidine derivatives, a prominent scaffold in modern medicinal chemistry. The pyrimidine ring system is recognized as a "privileged" structure due to its ability to form key interactions with a wide range of biological targets, particularly protein kinases. By exploring specific case studies targeting Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Protein Arginine Methyltransferase 5 (PRMT5), this document synthesizes SAR insights from experimental data, details the rationale behind molecular design, and provides robust protocols for inhibitor evaluation.
The 5-Methoxy Pyrimidine Core: A Scaffold for Potency and Selectivity
The pyrimidine core is a six-membered heterocycle that acts as a bioisostere for the purine ring of ATP, enabling derivatives to competitively bind within the ATP-binding pocket of kinases. The strategic placement of substituents at the C2, C4, and C5 positions is critical for modulating a compound's steric, electronic, and hydrophobic properties, which collectively determine its binding affinity and selectivity.[1]
The 5-methoxy group, in particular, plays a crucial role. Its electron-donating nature can influence the electronic character of the pyrimidine ring, while its size and potential to act as a hydrogen bond acceptor can provide vital interactions within the active site, enhancing potency and guiding the orientation of other substituents.
Caption: EGFR signaling cascade and its inhibition by a pyrimidine derivative.
Experimental Protocols
To ensure scientific integrity, the evaluation of novel inhibitors must follow validated and reproducible protocols. The following are step-by-step methodologies for the key assays cited in SAR studies.
In Vitro Kinase Assay (ADP-Glo™ Format)
This biochemical assay quantifies the enzymatic activity of a kinase by measuring the amount of ADP produced, allowing for the determination of an inhibitor's IC₅₀ value.
Methodology:
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in a kinase assay buffer. Ensure the final DMSO concentration is constant across all wells (e.g., 1%). Include a "no inhibitor" (vehicle) control and a "no enzyme" background control.
-
Plate Setup: Add 2.5 µL of the serially diluted inhibitor or vehicle control to the wells of a 384-well plate.
-
Enzyme Addition: Dilute the target kinase (e.g., EGFR) to its optimal working concentration in kinase assay buffer. Add 5 µL of the diluted enzyme to each well, except for the "no enzyme" controls.
-
Reaction Initiation: Prepare a substrate/ATP mixture. The final concentration of ATP should be at or near its Kₘ value for the kinase. Initiate the reaction by adding 2.5 µL of this mixture to all wells.
-
Incubation: Gently mix the plate and incubate at 30°C for 60 minutes. The time should be within the linear range of the reaction.
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and produces a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Subtract the "no enzyme" background signal, normalize the data to the "no inhibitor" control (100% activity), and plot the percent inhibition versus inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.
MTT Cell Proliferation Assay
This cell-based assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, providing a quantitative measure of a compound's cytotoxic or anti-proliferative effects. [1] Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HepG-2, A549) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell adhesion.
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle-treated control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC₅₀ value. [2]
Caption: A generalized workflow for structure-activity relationship (SAR) studies.
Conclusion
The 5-methoxy pyrimidine scaffold is a highly versatile and effective core for the design of potent and selective kinase inhibitors. The structure-activity relationships explored in this guide underscore several key principles for drug development professionals. Firstly, substitutions at the C2 and C4 positions are primary drivers of potency and are critical for establishing interactions with the kinase hinge region and hydrophobic pockets. Secondly, the 5-methoxy group itself is not merely a placeholder but an active contributor to binding affinity. Finally, successful inhibitor design relies on the synergistic optimization of all substituents on the pyrimidine ring. By leveraging these SAR insights and employing robust experimental protocols, researchers can continue to develop novel pyrimidine-based therapeutics with improved efficacy and safety profiles.
References
-
Elsayed, A. M., et al. (2022). Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2. Bioorganic Chemistry, 123, 105770. [Link]
-
Targeting PRMT5: Current Inhibitors and Emerging Strategies for Therapeutic Intervention. (2025). MDPI. [Link]
-
MTA-Cooperative PRMT5 Inhibitors: Mechanism Switching Through Structure-Based Design. (2025). ACS Publications. [Link]
-
ResearchGate. (n.d.). Structure activity relationships for 4-anilino compounds. Retrieved from ResearchGate. [Link]
-
Inhibition of PRMT5/MEP50 Arginine Methyltransferase Activity Causes Cancer Vulnerability in NDRG2low Adult T-Cell Leukemia/Lymphoma. (n.d.). National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). Comparison of IC 50 Values for the Inhibition of LS174T Cancer Cells, hERG, and MAT2A with FIDAS Agents 1−12. Retrieved from ResearchGate. [Link]
-
Sebaugh, J. L. (2011). Comparison of Drug Inhibitory Effects (IC 50 ) in Monolayer and Spheroid Cultures. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2022). Design, Synthesis, and SAR Studies of Novel 4-Methoxyphenyl Pyrazole and Pyrimidine Derivatives as Potential Dual Tyrosine Kinase Inhibitors Targeting both EGFR and VEGFR-2. Retrieved from ResearchGate. [Link]
Sources
Publish Comparison Guide: Validating Kinase Selectivity of 2-(3-Nitrophenyl)pyrimidine Analogs
Executive Summary: The Scaffold Challenge
The 2-aminopyrimidine pharmacophore is a cornerstone of kinase inhibitor design, serving as a privileged structure that mimics the adenine ring of ATP. However, the introduction of a 3-nitrophenyl substituent at the C2 position introduces unique validation challenges. While the nitro group (
This guide outlines a rigorous, three-tiered validation protocol to distinguish true, selective inhibition from promiscuous binding or assay artifacts. We compare this novel series against industry-standard broad-spectrum inhibitors (e.g., Staurosporine) and targeted clinical references.
Strategic Analysis: The 2-(3-Nitrophenyl)pyrimidine Scaffold
The Chemical Logic
Kinase inhibitors typically bind to the ATP-binding pocket (Type I) or the adjacent allosteric pocket (Type II).
-
The Pyrimidine Core: Acts as the "hinge binder," forming 1-2 hydrogen bonds with the backbone residues of the kinase (e.g., Met, Leu, or Glu depending on the target).
-
The 3-Nitrophenyl Wing: This moiety extends into the hydrophobic back pocket or the solvent-exposed region. The nitro group is often used in early discovery to probe electronic requirements, though it is frequently replaced by sulfonamides or amides in late-stage candidates due to potential toxicity (reduction to anilines).
Critical "Watch-Outs" for this Series
-
Fluorescence Quenching: Nitro groups are known quenchers of fluorescence. Validation using FRET-based assays (e.g., LanthaScreen™) requires strict controls to ensure signal decrease is due to binding, not quenching.
-
Aggregator Potential: Hydrophobic planar rings can stack and form colloidal aggregates that nonspecifically inhibit enzymes.
Comparative Analysis: Performance Benchmarks
To validate your analogs, you must benchmark them against established controls.[1]
| Feature | 2-(3-Nitrophenyl)pyrimidine Analogs (Target) | Staurosporine (Broad Control) | Clinical Reference (e.g., Imatinib/Palbociclib) |
| Primary Mechanism | ATP-Competitive (Type I/II) | ATP-Competitive (Pan-Kinase) | Targeted Type I or II |
| Selectivity Profile | Tunable via R-group modification | Promiscuous (S-score > 0.5) | Highly Selective (S-score < 0.1) |
| Assay Risks | High (Quenching/Aggregation) | Low | Low |
| Cellular Potency | Variable (Permeability dependent) | High (Cytotoxic) | Optimized |
Validation Workflow: The Protocol
Tier 1: Biochemical Potency & Artifact Exclusion
Objective: Determine intrinsic affinity (
Protocol:
-
Assay Selection: Use ADP-Glo™ (luminescent) or Radiometric (
) assays to avoid nitro-group fluorescence interference. -
Dose-Response: Run a 10-point curve (1 nM to 10 µM).
-
Detergent Control: Include 0.01% Triton X-100 in the buffer.
-
Logic: If
shifts significantly (>3-fold) with detergent, your compound is likely a colloidal aggregator, not a specific inhibitor.
-
Tier 2: Broad Kinome Profiling
Objective: Quantify selectivity across the human kinome.
Methodology: Do not rely on a small panel of 10 kinases. Use a scan of >300 kinases (e.g., KINOMEscan® or Reaction Biology's HotSpot™).
Data Output Calculation (S-Score):
-
Target S(35): < 0.05 (Selective)
-
Warning S(35): > 0.2 (Promiscuous)
Tier 3: Cellular Target Engagement (NanoBRET™)
Objective: Prove the compound enters the cell and binds the target in a physiological environment.
Protocol:
-
Transfect HEK293 cells with a Kinase-NanoLuc fusion vector.
-
Treat with a fluorescent tracer (binds ATP pocket).
-
Add 2-(3-nitrophenyl)pyrimidine analog.
-
Readout: Loss of BRET signal indicates the analog has displaced the tracer.
-
Advantage:[2] This assay is ratiometric and less susceptible to nitro-group quenching than simple intensity assays.
-
Visualizations
Diagram 1: Validation Logic Flow
This diagram illustrates the decision tree for validating the hit series.
Caption: Step-by-step decision tree for filtering non-specific inhibitors and validating true hits.
Diagram 2: Kinase Signaling & Inhibition
A representative pathway (e.g., EGFR/MAPK) often targeted by pyrimidine analogs.
Caption: Mechanism of action showing the inhibitor blocking the receptor tyrosine kinase (RTK) signal cascade.
Experimental Data Template
Use the following structure to report your validation data.
Table 1: Selectivity Profiling of Analog Series
| Compound ID | Primary Target | Off-Target A (e.g., CDK2) | Off-Target B (e.g., GSK3 | Selectivity Score S(10) |
| NPP-01 (Lead) | 12 | >10,000 | 5,400 | 0.02 |
| NPP-02 (Early Hit) | 45 | 120 | 80 | 0.35 |
| Staurosporine | 2 | 4 | 3 | 0.85 |
Note: "NPP" = Nitrophenylpyrimidine. S(10) denotes the fraction of kinases inhibited by >90% at 10 µM.
References
-
BenchChem. (2025).[3] Comparative Analysis of Thieno[2,3-d]pyrimidine Inhibitors: A Guide to Structure-Activity Relationships. Retrieved from
-
Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. Retrieved from
-
Fedorov, O., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS. Retrieved from
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from
-
MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors. Retrieved from
Sources
A Senior Application Scientist's Guide to the Elemental Analysis of C11H8ClN3O3: Standards, Methodologies, and Data Interpretation
This guide provides an in-depth comparison of the analytical standards and methodologies required for the elemental verification of a novel organic compound with the molecular formula C11H8ClN3O3. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explain the causality behind experimental choices, ensuring a robust and self-validating approach to compound verification.
Section 1: Theoretical Composition - The Benchmark for Verification
The foundational step in any elemental analysis is to establish the theoretical elemental composition based on the molecular formula. This calculated profile serves as the absolute standard against which all experimental data are measured. For C11H8ClN3O3, the molecular weight is 265.66 g/mol .
Table 1: Theoretical Elemental Composition of C11H8ClN3O3
| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Molecule | Total Mass ( g/mol ) | Mass Percent (%) |
| Carbon | C | 12.011 | 11 | 132.121 | 49.73% |
| Hydrogen | H | 1.008 | 8 | 8.064 | 3.03% |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 13.35% |
| Nitrogen | N | 14.007 | 3 | 42.021 | 15.82% |
| Oxygen | O | 15.999 | 3 | 47.997 | 18.07% |
| Total | 265.656 | 100.00% |
Section 2: Analytical Methodologies - A Comparative Overview
The determination of each element within an organic compound requires specific analytical techniques. While modern instrumentation has streamlined these processes, understanding the principles behind them is critical for troubleshooting and data validation.
Carbon, Hydrogen, and Nitrogen (CHN) Analysis The simultaneous determination of Carbon, Hydrogen, and Nitrogen is the cornerstone of organic elemental analysis, most commonly performed using an automated CHN analyzer.[1] This technique is based on the principle of dynamic flash combustion, or the Dumas method.[2] A precisely weighed sample is combusted in a high-temperature (≈900-1000°C), oxygen-rich environment, which quantitatively converts the elements into their gaseous oxide forms: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to various nitrogen oxides (NOx), which are subsequently reduced to dinitrogen (N₂).[3][4] These gases are then separated by a gas chromatography (GC) column and quantified by a thermal conductivity detector (TCD).[5][6]
Oxygen Analysis Oxygen content is not determined during combustion analysis because the high-oxygen environment would make direct measurement impossible. Instead, it is measured in a separate analysis via high-temperature pyrolysis.[7] The sample is heated in a furnace (≈1120°C) in an inert carrier gas stream (e.g., helium).[8] The pyrolysis products are passed over platinized carbon, which quantitatively converts all oxygen-containing compounds into carbon monoxide (CO).[9] The CO is then measured, often after being chromatographically separated from other byproducts.
Chlorine Analysis Determining the halogen content in an organic molecule requires a conversion of the covalently bonded chlorine into an ionic halide. The most common preparatory method is the Schöniger oxygen flask combustion.[10] In this procedure, the sample is burned in a sealed flask filled with pure oxygen. The combustion products are absorbed into a specific solution, converting the chlorine to chloride ions (Cl⁻). The resulting chloride concentration can then be determined by various methods, most classically by argentometric titration using a silver nitrate solution.[10]
Table 2: Comparison of Primary Analytical Techniques
| Parameter | CHN Analysis | Oxygen Analysis | Chlorine Analysis |
| Principle | Dynamic Flash Combustion | High-Temperature Pyrolysis | Oxygen Flask Combustion & Titration |
| Elements | C, H, N (Simultaneously) | O (Separately) | Cl (Separately) |
| Instrumentation | CHN Elemental Analyzer | Elemental Analyzer (Oxygen Mode) | Oxygen Flask, Burette/Titrator |
| Typical Sample Size | 1-3 mg | 1-3 mg | 5-10 mg |
| Key Reagents | High-purity Oxygen, Helium | High-purity Helium, Platinized Carbon | High-purity Oxygen, Absorbing Solution, Silver Nitrate Titrant |
Section 3: Experimental Workflow & Protocol Validation
A robust analytical outcome is predicated on a meticulously executed and validated workflow. The following protocol represents a self-validating system for the complete elemental verification of C11H8ClN3O3.
Diagram: Comprehensive Elemental Analysis Workflow
Caption: Integrated workflow for the complete elemental verification of an organic compound.
Step-by-Step Experimental Protocol
-
Sample Preparation (Self-Validation Point 1):
-
Action: Dry the C11H8ClN3O3 sample under a high vacuum over a desiccant (e.g., phosphorus pentoxide) for at least 24 hours.
-
Causality: Organic compounds can be hygroscopic. Failure to remove adsorbed water will artificially inflate the hydrogen and oxygen percentages and depress the values for all other elements, leading to results that do not sum to 100% and deviate significantly from theoretical values.
-
Action: Using a calibrated microbalance, weigh triplicate samples of 1-3 mg for CHN/O analysis and 5-10 mg for chlorine analysis into appropriate containers (tin or silver capsules for CHN/O, filter paper for chlorine).
-
Causality: Using a microbalance with a readability of at least 0.001 mg is essential for accuracy, given the small sample size. Triplicate analysis provides the statistical confidence needed to validate the result.
-
-
Instrument Calibration (Self-Validation Point 2):
-
Action: Prior to sample analysis, calibrate the elemental analyzer using a certified, high-purity standard. Acetanilide is a common standard for CHN mode, while benzoic acid is often used for oxygen mode.
-
Causality: Calibration establishes the instrument's response factor (K-factor) for each element. Running a known standard ensures that the instrument is performing correctly and that the calculated results for the unknown sample are traceable and accurate. The system is only considered valid if the standard's measured composition falls within the instrument's specified tolerance (typically <0.3% deviation).
-
-
Analysis Execution:
-
CHN Analysis: Place the weighed samples into the CHN analyzer's autosampler and initiate the combustion sequence.
-
Oxygen Analysis: Convert the instrument to oxygen mode (this often involves changing reactor tubes and reagents) and run the oxygen-specific samples following recalibration.[9]
-
Chlorine Analysis: Secure the weighed sample in the platinum holder of an oxygen combustion flask. After purging with oxygen, ignite the sample. Vigorously shake the flask to ensure complete absorption of the combustion gases into the chosen absorption solution. Titrate the resulting solution with a standardized silver nitrate solution to determine the chloride content.
-
Section 4: Data Interpretation and Acceptance Criteria
The ultimate verification of the compound's formula rests on comparing the experimental results to the theoretical values. The widely accepted standard in both academic and pharmaceutical publications for a pure small molecule is a deviation of no more than ±0.4% for Carbon, Hydrogen, and Nitrogen.[11][12]
Table 3: Comparison of Theoretical vs. Hypothetical Experimental Data for C11H8ClN3O3
| Element | Theoretical Mass % | Result Set A (Pass) | Deviation (Δ) | Result Set B (Fail) | Deviation (Δ) |
| C | 49.73% | 49.55% | -0.18% | 48.91% | -0.82% |
| H | 3.03% | 3.11% | +0.08% | 3.55% | +0.52% |
| Cl | 13.35% | 13.21% | -0.14% | 13.15% | -0.20% |
| N | 15.82% | 15.70% | -0.12% | 15.55% | -0.27% |
| O | 18.07% | 18.29% | +0.22% | 18.84% | +0.77% |
| Sum | 100.00% | 99.86% | 100.00% |
Analysis of Results:
-
Result Set A represents a successful verification. All elemental values fall within the ±0.4% acceptance window, and the sum is close to 100%. This provides high confidence in the assigned molecular formula and indicates a high degree of sample purity.
-
Result Set B indicates an analytical failure or an impure sample. The deviation for Carbon (-0.82%) and Hydrogen (+0.52%) is outside the acceptable range. The high hydrogen value, in particular, could suggest the presence of residual water or an organic solvent, a common cause for failed analyses. This result would necessitate re-purification of the sample followed by a repeat analysis.
Section 5: Distinguishing Elemental Composition from Elemental Impurity Analysis
For professionals in drug development, it is crucial to distinguish the analysis described here from the "elemental impurities" analysis mandated by regulatory bodies and described in pharmacopeial chapters like USP <232> and <233>.[13][14][15]
-
Elemental Composition (This Guide): Focuses on verifying the molecular formula of the active pharmaceutical ingredient (API) itself. It quantifies the primary constituent elements (C, H, N, O, Cl) that make up the molecule, each present in high percentages.
-
Elemental Impurities (USP <232>/ICH Q3D): Focuses on quantifying trace amounts of potentially toxic metallic elements (e.g., Lead, Mercury, Arsenic, Cadmium, Palladium).[16][17] These are contaminants, not part of the drug molecule, and their limits are defined in terms of permitted daily exposure (PDE) in micrograms per day. The analytical techniques for these impurities, such as ICP-MS or ICP-OES, are designed for parts-per-million (ppm) or parts-per-billion (ppb) sensitivity.[18][19]
Understanding this distinction is key to a comprehensive quality control strategy, where elemental composition confirms identity and purity, while elemental impurity analysis ensures safety from toxic contaminants.
References
-
ASTM D5291-10 - Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. ASTM International. [Link]
-
D5291 Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. ASTM International. [Link]
-
Combustion analysis - Wikipedia. Wikipedia. [Link]
-
Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. ASTM International. [Link]
-
USP 233 elemental impurities analysis - FILAB. FILAB. [Link]
-
LECO - Combustion Analysis (H, C, N, O, S) - Materials Characterization Services. Lucideon. [Link]
-
D-5291 - Analytical Method. Columbia Analytical. [Link]
-
ASTM D5291 − 10: Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants - Internet Archive. Internet Archive. [Link]
-
Determination of small amounts of oxygen in organic compounds. NIST. [Link]
-
The Determination of Chlorine and Ionic Chloride in Organic Compounds - DTIC. Defense Technical Information Center. [Link]
-
DETERMINATION OF OXYGEN IN ORGANIC COMPOUNDS WITH THE 440 - Exeter Analytical, Inc. Exeter Analytical. [Link]
-
The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Precipoint. [Link]
- US3945799A - Method for quantitatively determining oxygen content organic compounds - Google Patents.
-
<233> ELEMENTAL IMPURITIES—PROCEDURES - US Pharmacopeia (USP). USP. [Link]
-
A Look at Elemental Analysis for Organic Compounds - AZoM. AZoM. [Link]
-
Combustion Analysis – Simulator Laboratory - Open Library Publishing Platform. Open Library Publishing Platform. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 4-Chloro-5-methoxy-2-(3-nitrophenyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
The structure of 4-Chloro-5-methoxy-2-(3-nitrophenyl)pyrimidine incorporates a chlorinated pyrimidine ring, a methoxy group, and a nitrophenyl group. Each of these moieties presents potential hazards that inform the recommended safety protocols. Chlorinated aromatic compounds can be toxic and environmentally persistent.[1] Nitroaromatic compounds are often associated with toxicity and, in some cases, explosive properties.[2] Pyrimidine derivatives themselves have a wide range of biological activities.[3][4][5] Therefore, a cautious and well-documented approach to handling is paramount.
I. Hazard Assessment and Personal Protective Equipment (PPE)
A thorough risk assessment is the foundation of safe laboratory practice. The primary hazards associated with this compound are anticipated to be skin and eye irritation, potential toxicity if ingested or inhaled, and potential for harmful effects on aquatic life.[6][7] The following PPE is mandatory to mitigate these risks.
Table 1: Recommended Personal Protective Equipment (PPE)
| Body Part | PPE Recommendation | Rationale |
| Eyes/Face | Safety goggles with side shields or a face shield.[2][8] | Protects against splashes and airborne particles that can cause serious eye irritation or damage.[9][10] |
| Skin | Chemical-resistant gloves (e.g., Nitrile, Neoprene) and a flame-resistant lab coat.[2][11] | Prevents skin contact, which may cause irritation.[7][12] The lab coat protects underlying clothing and skin from contamination. |
| Respiratory | NIOSH-approved respirator (e.g., N95 or higher) when handling the solid outside of a fume hood or when aerosolization is possible.[8][11] | Minimizes the risk of inhaling fine powder, which may cause respiratory tract irritation.[7] |
| Feet | Closed-toe, chemical-resistant shoes.[11] | Protects feet from spills. |
It is crucial to inspect all PPE for integrity before each use and to receive proper training on its correct use, removal, and disposal.[13]
II. Operational Plan: From Receipt to Disposal
A systematic workflow ensures safety and maintains the integrity of the compound throughout its lifecycle in the laboratory.
A. Receiving and Storage
Upon receipt, visually inspect the container for any signs of damage or leakage. The compound should be stored in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[14][15] Recommended storage is in a designated cabinet for hazardous chemicals.
Diagram 1: Chemical Handling Workflow
Caption: A logical workflow for handling this compound.
B. Handling and Weighing
All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[14][16] When weighing the solid, use an analytical balance with a draft shield inside the fume hood to prevent the dispersal of fine powders.[11] Use a micro-spatula for transfers to minimize dust generation.
Step-by-Step Weighing Procedure:
-
Preparation: Don all required PPE as outlined in Table 1. Ensure the fume hood is functioning correctly.
-
Staging: Place a pre-tared weighing vessel on the analytical balance inside the fume hood.
-
Transfer: Carefully open the main container. Using a clean micro-spatula, transfer the desired amount of the compound to the weighing vessel.
-
Closure: Securely close the main container.
-
Documentation: Record the weight and immediately proceed with the experimental setup to minimize the time the compound is exposed.
-
Clean-up: Decontaminate the spatula and any affected surfaces within the fume hood.
C. Experimental Use
When setting up reactions, ensure that all glassware is clean and dry. The addition of the compound to solvents or reaction mixtures should be done slowly and carefully within the fume hood. Avoid heating the compound in an open system.
III. Emergency Procedures
In the event of an accidental release or exposure, immediate and appropriate action is critical.[17]
Table 2: Emergency Response Protocol
| Incident | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[18] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][10] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10] |
| Minor Spill | For small spills, alert others in the area.[17] Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand.[17] Collect the material into a labeled, sealed container for hazardous waste disposal.[17] Clean the spill area with soap and water.[19] |
| Major Spill | Evacuate the immediate area and alert others.[19] If the spill is large or in a poorly ventilated area, evacuate the entire lab and contact your institution's emergency response team.[19][20] |
Diagram 2: Spill Response Decision Tree
Caption: A decision tree for responding to a chemical spill.
IV. Disposal Plan
All waste containing this compound, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.
Waste Segregation and Disposal:
-
Solid Waste: Collect all solid waste, including unused compound and contaminated materials, in a clearly labeled, sealed, and puncture-resistant container.
-
Liquid Waste: Collect all liquid waste containing the compound in a compatible, sealed container. Halogenated organic waste should be segregated from non-halogenated waste streams.[21][22]
-
Disposal Method: Disposal should be carried out by a licensed chemical waste disposal company, likely through high-temperature incineration.[23][24] Do not dispose of this chemical down the drain or in regular trash.[14]
Adherence to institutional and local regulations for hazardous waste disposal is mandatory.
V. Conclusion
The safe handling of this compound relies on a proactive and informed approach to safety. By understanding the potential hazards associated with its chemical structure and adhering to the operational and emergency procedures outlined in this guide, researchers can minimize risks and ensure a safe laboratory environment. Always consult your institution's Chemical Hygiene Officer or Environmental Health and Safety department for any specific questions or concerns.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
